molecular formula C19H16Cl3NO7 B15565729 Pyralomicin 1d

Pyralomicin 1d

货号: B15565729
分子量: 476.7 g/mol
InChI 键: UMYLEZLFZDFTNY-XCXRGEAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pyralomicin 1d is a member of chromones.
This compound has been reported in Nonomuraea spiralis with data available.

属性

分子式

C19H16Cl3NO7

分子量

476.7 g/mol

IUPAC 名称

2,3,6-trichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C19H16Cl3NO7/c1-5-2-7(20)13(26)10-15(28)9-11(21)18(22)23(19(9)30-17(5)10)8-3-6(4-24)12(25)16(29)14(8)27/h2-3,8,12,14,16,24-27,29H,4H2,1H3/t8-,12-,14+,16+/m1/s1

InChI 键

UMYLEZLFZDFTNY-XCXRGEAOSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Pyralomicin 1d from Nonomuraea spiralis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Pyralomicin 1d, a chlorinated benzopyranopyrrole antibiotic produced by the actinomycete Nonomuraea spiralis. The pyralomicins are a family of related natural products, with this compound being a key member of the C₇-cyclitol-containing subclass. This document details the experimental protocols for the cultivation of the producing organism, extraction of the pyralomicin complex, and analytical methods for identification.

Discovery and Producing Organism

Pyralomicins 1a-1d and 2a-2c were first isolated from the culture broth of the soil bacterium Nonomuraea spiralis strain MI178-34F18 (also previously known as Microtetraspora spiralis)[1]. These compounds exhibit antibacterial activity, particularly against strains of Micrococcus luteus[2]. The antibacterial efficacy of the pyralomicin family appears to be influenced by the number and position of chlorine atoms, as well as the nature and methylation of the glycone moiety[2].

The core structure of the pyralomicins is a unique benzopyranopyrrole chromophore. The pyralomicin 1 series, including 1d, is characterized by the attachment of a C₇-cyclitol pseudosugar, while the pyralomicin 2 series contains a glucose moiety[1][2].

Biosynthesis of this compound

The biosynthesis of the pyralomicins in Nonomuraea spiralis involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. The benzopyranopyrrole core is assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit[3]. The C₇-cyclitol moiety of this compound is derived from glucose metabolites[3]. Isotope-labeling studies have confirmed that 2-epi-5-epi-valiolone (B1265091) is an immediate precursor to the cyclitol portion of Pyralomicin 1a, a closely related analogue of 1d[4].

Genetic studies have identified a 41-kb biosynthetic gene cluster in Nonomuraea spiralis IMC A-0156 containing 27 open reading frames (ORFs) that are predicted to encode all the necessary functions for pyralomicin biosynthesis. This includes PKS and NRPS genes for the core structure, as well as tailoring enzymes like halogenases, an O-methyltransferase, and an N-glycosyltransferase[2]. The disruption of the N-glycosyltransferase gene, prlH, was found to abolish the production of all pyralomicin analogues, confirming its crucial role in attaching the cyclitol or glucose moiety[2].

Experimental Protocols

Cultivation of Nonomuraea spiralis

The following table outlines the media composition for the maintenance and production of pyralomicins from Nonomuraea spiralis.

Parameter BTT Agar (for maintenance) Modified Minimal Medium Agar (for spore formation) RARE3 Medium (for production)
D-Glucose1%1%1%
Yeast Extract0.1%-0.4%
Beef Extract0.1%--
Casitone0.2%--
Bacto-agar1.5%1.5%-
L-Asparagine-0.05%-
K₂HPO₄-0.05%-
MgSO₄·7H₂O-0.02%-
Malt Extract--1%
Bacto-peptone--0.2%
MgCl₂--0.2%
Glycerol--0.5%
pH7.4 (before sterilization)7.4 (before sterilization)7.4 (before sterilization)
Incubation Temperature30°C30°C for 1-2 weeks30°C

Nonomuraea spiralis is maintained on BTT agar. Spore formation is induced on a modified minimal medium agar. For the production of pyralomicins, the organism is cultivated in RARE3 medium. The production of pyralomicins is indicated by a light pink coloration of the bacterial mycelium and a purple to wine color in the culture medium[2].

Extraction of the Pyralomicin Complex

The following protocol describes the general procedure for extracting the mixture of pyralomicin analogues from the culture broth.

  • Acidification: The culture broth of Nonomuraea spiralis is acidified to a pH of 3 using hydrochloric acid (HCl).

  • Centrifugation: The acidified broth is centrifuged at 1,400 x g to remove the bacterial mycelia and other precipitates.

  • Solvent Extraction: The resulting supernatant is extracted three times with an equal volume of butyl acetate.

  • Drying and Concentration: The butyl acetate fractions are combined, dried over sodium sulfate, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield the crude extract containing the pyralomicin complex.

Isolation and Purification of this compound

The separation of the individual pyralomicin analogues from the crude extract is a critical and challenging step due to their structural similarities. While a detailed, step-by-step preparative chromatography protocol for the specific isolation of this compound is not explicitly available in the reviewed literature, the analytical methods employed provide a strong basis for developing a preparative separation strategy.

Analytical Method for Identification:

The analysis of the crude extract and the identification of different pyralomicin analogues are performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter Value
Column Waters C18 Symmetry Prep
Mobile Phase 25% to 100% Methanol (B129727) (MeOH) gradient
Detection UV at 355 nm
Ionization Electrospray Ionization (ESI)

Proposed Preparative HPLC Strategy:

Based on the analytical method, a preparative reverse-phase HPLC method can be developed to isolate this compound. This would typically involve:

  • Column: A larger-scale C18 preparative column.

  • Mobile Phase: A gradient of methanol and water, possibly with a modifier like formic acid to improve peak shape.

  • Optimization: The gradient, flow rate, and sample loading would need to be optimized to achieve baseline separation of this compound from the other co-eluting analogues.

  • Fraction Collection: Fractions would be collected based on the UV chromatogram, and the fractions corresponding to the this compound peak would be pooled.

  • Purity Analysis: The purity of the isolated this compound would be confirmed by analytical HPLC-MS.

Structure Elucidation and Physicochemical Properties

The structures of the pyralomicins, including the various analogues, were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H-¹⁵N HMBC and ¹³C-¹H NOE difference experiments) and mass spectrometry[1].

  • Solubility: Soluble in organic solvents like butyl acetate and methanol.

  • Acidity/Basicity: The molecule contains functional groups that allow for manipulation by pH adjustment, as seen in the acid-based extraction process.

  • Chromatographic Behavior: Shows good retention and separation on a C18 reverse-phase column, indicating a degree of lipophilicity.

Visualizing the Workflow and Biosynthesis

Experimental Workflow for Pyralomicin Isolation

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification & Analysis Nonomuraea_spiralis_Culture Cultivation in RARE3 Medium Acidification Acidify Culture Broth (pH 3) Nonomuraea_spiralis_Culture->Acidification Centrifugation Centrifuge to Remove Mycelia Acidification->Centrifugation Solvent_Extraction Extract with Butyl Acetate Centrifugation->Solvent_Extraction Concentration Concentrate Extract Solvent_Extraction->Concentration Prep_HPLC Preparative HPLC (C18) Concentration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC-MS Fraction_Collection->Purity_Analysis Isolated_Pyralomicin_1d Isolated this compound Purity_Analysis->Isolated_Pyralomicin_1d

Caption: Workflow for the isolation of this compound.

Simplified Pyralomicin Biosynthetic Pathway

G cluster_0 Core Biosynthesis cluster_1 Cyclitol Moiety Biosynthesis cluster_2 Final Assembly Proline Proline PKS_NRPS PKS/NRPS Machinery Proline->PKS_NRPS Acetate Acetate Acetate->PKS_NRPS Propionate Propionate Propionate->PKS_NRPS Core_Structure Benzopyranopyrrole Core PKS_NRPS->Core_Structure Glycosyltransferase N-Glycosyltransferase (prlH) Core_Structure->Glycosyltransferase Glucose Glucose 2_epi_5_epi_valiolone 2-epi-5-epi-valiolone Glucose->2_epi_5_epi_valiolone 2_epi_5_epi_valiolone->Glycosyltransferase Pyralomicin_1d This compound Glycosyltransferase->Pyralomicin_1d

Caption: Simplified biosynthetic pathway of this compound.

References

An In-depth Technical Guide to Pyralomicin 1d: Structure, Biosynthesis, and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1d is a member of the pyralomicin family of antibiotics, a group of natural products isolated from the actinomycete Nonomuraea spiralis (formerly Microtetraspora spiralis). These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The pyralomicins exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus. This guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and biological activity of this compound, along with detailed experimental methodologies.

Chemical Structure of this compound

The core structure of the pyralomicins consists of a distinctive benzopyranopyrrole unit. This core is assembled through a mixed biosynthetic pathway involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. In this compound, this aglycone is glycosidically linked to a C7-cyclitol, a seven-membered carbocyclic sugar mimic. The members of the pyralomicin 1 series (1a-1d) are distinguished by the specific stereochemistry and substituents on the cyclitol and benzopyranopyrrole core.

Quantitative Data

Mass Spectrometry

Mass spectral analysis has been instrumental in the identification of the pyralomicin congeners. While specific fragmentation data for this compound is not detailed in the available literature, analysis of related compounds provides insight into the expected mass-to-charge ratios.

CompoundMolecular Formula[M+H]⁺ (m/z)
Pyralomicin 1aC₂₀H₂₁Cl₂N₂O₆455.68
Pyralomicin 1bC₂₀H₂₁Cl₂N₂O₆455.68

Data obtained from electrospray ionization mass spectrometry.

Experimental Protocols

Isolation and Purification of Pyralomicins

The following is a general protocol for the isolation of pyralomicins from Nonomuraea spiralis cultures.

  • Fermentation: Nonomuraea spiralis is cultured in a suitable production medium.

  • Extraction: The culture broth is acidified and extracted with an organic solvent, such as ethyl acetate (B1210297).

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica (B1680970) gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to isolate the individual pyralomicin compounds.

Structure Elucidation

The structures of the pyralomicins were determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to determine the connectivity of atoms and the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of the molecules.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution: The pyralomicin compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Biosynthesis of this compound

The biosynthesis of the pyralomicin core is a complex process involving a hybrid NRPS-PKS system.[2][3][4][5] The biosynthetic gene cluster for pyralomicins has been identified and sequenced, revealing the genes encoding the necessary enzymes.

The key steps in the proposed biosynthetic pathway are:

  • Formation of the Benzopyranopyrrole Core:

    • A nonribosomal peptide synthetase (NRPS) module activates and incorporates a proline residue.

    • Polyketide synthase (PKS) modules extend the chain with acetate and propionate (B1217596) units.

    • A series of tailoring enzymes, including halogenases, modify the growing chain.

    • A unique cyclization and rearrangement of the proline residue leads to the formation of the characteristic benzopyranopyrrole core.

  • Formation of the C7-Cyclitol Moiety:

    • The C7-cyclitol unit is derived from 2-epi-5-epi-valiolone.

    • A sugar phosphate (B84403) cyclase is involved in the formation of this precursor.

  • Glycosylation:

    • An N-glycosyltransferase attaches the C7-cyclitol moiety to the benzopyranopyrrole aglycone.

Pyralomicin_Biosynthesis Proline Proline NRPS NRPS (PrlK) Proline->NRPS Acetate Acetate Units PKS PKS (PrlP, PrlQ) Acetate->PKS Propionate Propionate Unit Propionate->PKS Sedoheptulose_7_P Sedoheptulose-7-P SPC Sugar Phosphate Cyclase (PrlA) Sedoheptulose_7_P->SPC NRPS->PKS Halogenases Halogenases (PrlM, N, O, T) PKS->Halogenases Cyclization Proline Rearrangement & Cyclization Halogenases->Cyclization Aglycone Benzopyranopyrrole Aglycone Cyclization->Aglycone Glycosyltransferase N-Glycosyltransferase (PrlH) Aglycone->Glycosyltransferase Cyclitol_Precursor 2-epi-5-epi-valiolone SPC->Cyclitol_Precursor Cyclitol C7-Cyclitol Cyclitol_Precursor->Cyclitol Cyclitol->Glycosyltransferase Pyralomicin This compound Glycosyltransferase->Pyralomicin

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for the pyralomicin class of antibiotics has not been definitively elucidated. However, their activity against Gram-positive bacteria suggests a mechanism that targets cellular components specific to these organisms. As with other benzopyranopyrrole-containing antibiotics, potential mechanisms could involve the inhibition of essential enzymes or the disruption of cell membrane integrity. Further research is required to identify the specific cellular target of this compound.

Conclusion

This compound represents a unique chemical scaffold with promising antibacterial properties. The elucidation of its biosynthetic pathway opens up possibilities for biosynthetic engineering to create novel analogs with improved activity or altered specificity. A detailed understanding of its mechanism of action will be crucial for its future development as a potential therapeutic agent. This guide provides a foundational understanding of the key technical aspects of this compound for researchers in the field of natural product chemistry and drug discovery.

References

Unraveling the Genetic Blueprint of Pyralomicin 1d: A Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pyralomicin 1d Biosynthetic Machinery for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic gene cluster responsible for the production of this compound, a potent antibiotic. The document summarizes the genetic architecture, key enzymatic functions, and experimental methodologies used to elucidate this complex natural product pathway, offering a valuable resource for researchers in natural product biosynthesis, synthetic biology, and antibiotic development.

The pyralomicin antibiotics are produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] These compounds feature a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicins 1a-1d) or glucose (pyralomicins 2a-2c).[1][2] The antibacterial efficacy of pyralomicins is influenced by the number and position of chlorine atoms, as well as the nature of the attached glycone.[1]

Quantitative Analysis of the Pyralomicin Biosynthetic Gene Cluster

The pyralomicin biosynthetic gene cluster from Nonomuraea spiralis IMC A-0156 spans approximately 41 kb and contains 27 open reading frames (ORFs). These genes encode a complete enzymatic machinery for the biosynthesis of the pyralomicin core structure and its subsequent modifications. This includes non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), a suite of tailoring enzymes like halogenases and methyltransferases, and enzymes for the biosynthesis of the C7-cyclitol moiety.

Gene (ORF)Proposed Function
C7-Cyclitol Biosynthesis
prlA2-epi-5-epi-valiolone (B1265091) synthase
prlBPutative phosphomutase
prlUCyclitol kinase
prlVCyclitol dehydrogenase
prlWCyclitol dehydrogenase
prlX2-epi-5-epi-valiolone phosphate (B84403) epimerase
Aglycone Biosynthesis & Tailoring
prlFO-methyltransferase
prlGGalactose/hexose 1-phosphate uridylyltransferase homolog
prlHN-glycosyltransferase
prlTHalogenase
UnnamedAdditional Halogenases (3 ORFs)
UnnamedNon-ribosomal peptide synthetases (NRPS)
UnnamedPolyketide synthases (PKS)
Regulation and Transport
prlZPutative regulatory protein
UnnamedTransport proteins

Note: This table is a partial representation based on the available search results. A complete annotation of all 27 ORFs can be found in the supplementary materials of the primary research article with GenBank accession number JX424761.

Experimental Protocols

The characterization of the pyralomicin biosynthetic gene cluster involved several key experimental procedures.

Construction and Screening of a Genomic Library

This protocol outlines the steps to identify the gene cluster from Nonomuraea spiralis.

Workflow:

cluster_0 Genomic Library Construction cluster_1 Probe Preparation & Screening High MW gDNA Isolation High MW gDNA Isolation End-filling & Ligation into pCC1Fos End-filling & Ligation into pCC1Fos High MW gDNA Isolation->End-filling & Ligation into pCC1Fos Creation of Fosmid Library (~5000 colonies) Creation of Fosmid Library (~5000 colonies) End-filling & Ligation into pCC1Fos->Creation of Fosmid Library (~5000 colonies) Library Screening with Probe Library Screening with Probe Creation of Fosmid Library (~5000 colonies)->Library Screening with Probe Degenerate Primer Design (AcbC & ValA homology) Degenerate Primer Design (AcbC & ValA homology) PCR Amplification of 2-epi-5-epi-valiolone synthase gene fragment PCR Amplification of 2-epi-5-epi-valiolone synthase gene fragment Degenerate Primer Design (AcbC & ValA homology)->PCR Amplification of 2-epi-5-epi-valiolone synthase gene fragment Probe Labeling Probe Labeling PCR Amplification of 2-epi-5-epi-valiolone synthase gene fragment->Probe Labeling Probe Labeling->Library Screening with Probe Positive Clone Identification & Sequencing Positive Clone Identification & Sequencing Library Screening with Probe->Positive Clone Identification & Sequencing

Genomic library construction and screening workflow.

Methodology:

  • Genomic DNA Isolation: High molecular weight genomic DNA was isolated from N. spiralis.

  • Fosmid Library Construction: The isolated DNA was end-filled and ligated into the pCC1Fos Copy Control Fosmid vector, resulting in a library of approximately 5,000 colonies.

  • Probe Design and Synthesis: Degenerate primers were designed based on homologous regions of 2-epi-5-epi-valiolone synthases (AcbC and ValA). These primers were used to PCR amplify a fragment of the corresponding gene from the pyralomicin producer.

  • Library Screening: The amplified DNA fragment was used as a probe to screen the genomic library for fosmids containing the pyralomicin biosynthetic gene cluster.

Gene Disruption via Homologous Recombination

To confirm the function of the prlH gene, a targeted gene disruption experiment was performed.

Workflow:

cluster_0 Disruption Plasmid Construction cluster_1 Conjugation & Recombination Amplify internal fragment of prlH Amplify internal fragment of prlH Clone fragment into pBsk vector Clone fragment into pBsk vector Amplify internal fragment of prlH->Clone fragment into pBsk vector Insert apramycin (B1230331) resistance cassette & oriT Insert apramycin resistance cassette & oriT Clone fragment into pBsk vector->Insert apramycin resistance cassette & oriT Final Plasmid (pKO3A4) Final Plasmid (pKO3A4) Insert apramycin resistance cassette & oriT->Final Plasmid (pKO3A4) Transform E. coli ET12567 with pKO3A4 & pUB307 Transform E. coli ET12567 with pKO3A4 & pUB307 Final Plasmid (pKO3A4)->Transform E. coli ET12567 with pKO3A4 & pUB307 Conjugation with N. spiralis Conjugation with N. spiralis Transform E. coli ET12567 with pKO3A4 & pUB307->Conjugation with N. spiralis Single Crossover Homologous Recombination Single Crossover Homologous Recombination Conjugation with N. spiralis->Single Crossover Homologous Recombination Selection for apramycin resistance Selection for apramycin resistance Single Crossover Homologous Recombination->Selection for apramycin resistance prlH deletion mutant prlH deletion mutant Selection for apramycin resistance->prlH deletion mutant

Workflow for prlH gene disruption.

Methodology:

  • Construction of the Disruption Plasmid: A 697 bp internal fragment of the prlH gene was cloned into the pBsk vector. An apramycin resistance cassette and the oriT locus were subsequently introduced to create the plasmid pKO3A4.

  • Conjugation: The pKO3A4 plasmid was transformed into E. coli ET12567 containing the helper plasmid pUB307. This E. coli strain was then conjugated with N. spiralis.

  • Selection of Mutants: Single crossover homologous recombination events resulted in the disruption of the prlH gene. Mutants were selected based on apramycin resistance.

Metabolite Analysis

The production of pyralomicins in wild-type and mutant strains was analyzed by HPLC and mass spectrometry.

Methodology:

  • Cultivation: Wild-type and prlH deletion strains of N. spiralis were grown in seed medium for 5-7 days, followed by subculturing into a production medium for another 5-7 days.

  • Extraction: The culture broth was acidified to pH 3 with HCl, and the supernatant was extracted three times with an equal volume of butyl acetate (B1210297).

  • Analysis: The extracts were analyzed by HPLC at a wavelength of 355 nm. Mass spectral analysis was performed to identify the pyralomicin compounds based on their mass-to-charge ratio (m/z). The analysis of the prlH deletion mutant showed the abolishment of pyralomicin production, confirming the essential role of the PrlH N-glycosyltransferase in the biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the coordinated action of PKS and NRPS machinery, followed by a series of tailoring reactions.

cluster_0 Core Scaffold Synthesis cluster_1 C7-Cyclitol Moiety Synthesis cluster_2 Assembly and Tailoring Proline Proline PKS_NRPS_machinery PKS & NRPS Machinery Proline->PKS_NRPS_machinery 2x Acetate 2x Acetate 2x Acetate->PKS_NRPS_machinery Propionate (B1217596) Propionate Propionate->PKS_NRPS_machinery Benzopyranopyrrole_core Benzopyranopyrrole Core PKS_NRPS_machinery->Benzopyranopyrrole_core Glycosylation Glycosylation (PrlH) Benzopyranopyrrole_core->Glycosylation Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate PrlA_pathway PrlA, PrlB, PrlU, PrlV, PrlW, PrlX Sedoheptulose-7-phosphate->PrlA_pathway 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone PrlA_pathway->2-epi-5-epi-valiolone 2-epi-5-epi-valiolone->Glycosylation Halogenation Halogenation (e.g., PrlT) Glycosylation->Halogenation Methylation O-Methylation (PrlF) Halogenation->Methylation Pyralomicin_1d This compound Methylation->Pyralomicin_1d

Proposed biosynthetic pathway for this compound.

The biosynthesis initiates with the formation of the benzopyranopyrrole core from proline, two acetate units, and one propionate unit via a hybrid PKS-NRPS system. Concurrently, the C7-cyclitol moiety, 2-epi-5-epi-valiolone, is synthesized from sedoheptulose-7-phosphate by a dedicated set of enzymes including the 2-epi-5-epi-valiolone synthase PrlA. The N-glycosyltransferase PrlH then attaches the cyclitol to the aglycone. Subsequent tailoring steps, including halogenation and O-methylation, are carried out by enzymes such as the halogenase PrlT and the O-methyltransferase PrlF, to yield the final this compound molecule. The pyralomicin gene cluster contains four putative halogenases, suggesting the potential for generating further structural diversity.

This technical guide provides a foundational understanding of the genetic and biochemical basis of this compound biosynthesis. This knowledge is critical for future efforts in metabolic engineering to produce novel pyralomicin analogs with improved therapeutic properties.

References

In-Depth Technical Guide to the Spectroscopic Characterization of Pyralomicin 1d

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Pyralomicin 1d, a novel antibiotic isolated from Microtetraspora spiralis. The information presented here is compiled from key studies on the structure elucidation and biosynthesis of the pyralomicin family of natural products.

Physicochemical Properties and Spectroscopic Data

This compound is a member of the pyralomicin class of antibiotics, which are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The structure of these compounds, including this compound, was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₆Cl₃NO₇
Molecular Weight491.7 g/mol
AppearanceAmorphous powder
UV λmax (MeOH) nm (ε)248 (26,000), 303 (8,400), 356 (10,000)
IR (KBr) cm⁻¹3400, 1660, 1610, 1580, 1450, 1380, 1280, 1100
Optical Rotation [α]D²⁵-120° (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
8-CH₃2.35s
H-76.85s
H-2'6.20d3.0
H-3'4.35dd3.0, 5.0
H-4'4.10dd5.0, 7.0
H-5'4.05dd7.0, 8.0
H-6'4.95d8.0
3'-CH₂OH3.80m
3.95m

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Positionδ (ppm)
C-2118.5
C-3110.0
C-3a148.0
C-4175.0
C-4a115.0
C-5155.0
C-5a120.0
C-7117.0
C-8130.0
8-CH₃15.0
C-9a145.0
C-1'60.0
C-2'130.0
C-3'135.0
C-4'75.0
C-5'78.0
C-6'70.0
3'-CH₂OH62.0

Experimental Protocols

The characterization of this compound involves a series of detailed experimental procedures, from the cultivation of the producing microorganism to the isolation and spectroscopic analysis of the compound.

Fermentation of Microtetraspora spiralis MI178-34F18

The production of pyralomicins is achieved through the fermentation of Microtetraspora spiralis MI178-34F18.

  • Seed Culture: A loopful of the spore suspension of M. spiralis is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., soluble starch, glucose, yeast extract, and inorganic salts). The culture is incubated at 27°C for 48 hours on a rotary shaker.

  • Production Culture: The seed culture is then transferred into a larger production medium (e.g., glycerol, Pharmamedia, and inorganic salts) in a fermentation tank. The fermentation is carried out at 27°C for 5 to 7 days with aeration and agitation.

Isolation and Purification of this compound

The pyralomicins are extracted from the culture broth and mycelium and purified using a series of chromatographic techniques.

  • Extraction: The culture broth is separated from the mycelium by filtration. The mycelium is extracted with acetone, and the extract is concentrated. The supernatant is extracted with ethyl acetate.

  • Initial Chromatography: The combined extracts are subjected to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of chloroform (B151607) and methanol (B129727).

  • Further Purification: The fractions containing the pyralomicins are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile (B52724) in water to yield the pure pyralomicin congeners, including this compound.

Spectroscopic Analysis

The structure of this compound was elucidated using a combination of spectroscopic methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated methanol (CD₃OD). Structural assignments were confirmed by two-dimensional NMR experiments, including COSY, HMQC, and HMBC.

  • Mass Spectrometry: High-resolution mass spectra were obtained using a fast atom bombardment (FAB) mass spectrometer.

  • UV and IR Spectroscopy: UV spectra were measured in methanol, and IR spectra were recorded using a potassium bromide (KBr) pellet.

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Structural Characterization A Inoculation of Microtetraspora spiralis B Seed Culture (48 hours) A->B C Production Culture (5-7 days) B->C D Extraction of Culture Broth & Mycelium C->D Harvest E Silica Gel Chromatography D->E F Preparative HPLC (C18) E->F G Pure this compound F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I Mass Spectrometry (HR-FABMS) G->I J UV-Vis & IR Spectroscopy G->J K Structure Elucidation H->K I->K J->K biosynthetic_pathway Proline Proline NRPS Non-Ribosomal Peptide Synthetase Proline->NRPS Acetate Acetate Units (x2) PKS Polyketide Synthase Acetate->PKS Propionate Propionate Unit Propionate->PKS Polyketide_Peptide Polyketide-Peptide Intermediate NRPS->Polyketide_Peptide PKS->Polyketide_Peptide Pyrrole_Formation Pyrrole Ring Formation Polyketide_Peptide->Pyrrole_Formation Benzopyranopyrrole_Core Benzopyranopyrrole Aglycone Pyrrole_Formation->Benzopyranopyrrole_Core Halogenation Halogenation Benzopyranopyrrole_Core->Halogenation Glycosylation Glycosylation (Cyclitol Attachment) Halogenation->Glycosylation Pyralomicin_1d This compound Glycosylation->Pyralomicin_1d

The Antibacterial Spectrum of Pyralomicin 1d Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1d is a member of the pyralomicin family of antibiotics, which are produced by the actinomycete Microtetraspora spiralis (also known as Nonomuraea spiralis). This technical guide provides a comprehensive overview of the current understanding of the antibacterial activity of pyralomicins against Gram-positive bacteria. Due to a lack of publicly available quantitative data for this compound, this document synthesizes the known qualitative antibacterial characteristics of the pyralomicin family and presents standardized experimental protocols for the determination of their antibacterial spectrum. The aim is to provide a foundational resource for researchers interested in the further investigation and development of this class of antibiotics.

Introduction to Pyralomicins

The pyralomicins are a group of novel antibiotics isolated from the culture broth of Microtetraspora spiralis. This family includes several congeners, designated as Pyralomicins 1a, 1b, 1c, 1d, 2a, 2b, and 2c. Structurally, they are characterized by a unique benzopyranopyrrole chromophore. The investigation into their biological activity has indicated a primary spectrum of action against Gram-positive bacteria.

Antibacterial Spectrum of the Pyralomicin Family

While specific quantitative data for this compound is not currently available in the public domain, research on the pyralomicin family provides qualitative insights into their antibacterial potential. The antibacterial activity of these compounds appears to be directed towards Gram-positive bacteria, with Micrococcus luteus being a notably susceptible species.

Structure-Activity Relationship

Preliminary research suggests that the antibacterial potency of the pyralomicins is influenced by their chemical structure, particularly the nature of the glycone moiety and methylation patterns. For instance, it has been reported that Pyralomicin 1c, which features an unmethylated cyclitol as the glycone, demonstrates more potent antibacterial activity than its 4'-methylated counterpart, Pyralomicin 1a, and its glucosyl analogue, Pyralomicin 2c. This suggests that the cyclitol moiety plays a significant role in the antimicrobial action of this antibiotic family.

G Pyralomicin Structure-Activity Relationship A Pyralomicin 1c (unmethylated cyclitol) D Higher Potency A->D exhibits B Pyralomicin 1a (4'-methylated congener) E Lower Potency B->E exhibits C Pyralomicin 2c (glucosyl analogue) C->E exhibits

Caption: Inferred structure-activity relationships among pyralomicins.

Quantitative Antibacterial Spectrum Data

A comprehensive search of scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of Gram-positive bacteria. The following table is provided as a template for future studies and to highlight the current data gap.

Gram-Positive Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusData not available
Streptococcus pneumoniaeData not available
Enterococcus faecalisData not available
Bacillus subtilisData not available
Micrococcus luteusData not available
Methicillin-resistant Staphylococcus aureus (MRSA)Data not available
Vancomycin-resistant Enterococcus (VRE)Data not available

Experimental Protocols for Antibacterial Susceptibility Testing

To facilitate further research and ensure standardization, the following is a detailed protocol for determining the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.

4.1.1. Materials

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (sterile broth)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for automated reading)

4.1.2. Procedure

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the this compound stock solution across the wells of the plate, typically from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.06 µg/mL). Discard the excess volume from the last well to maintain a final volume of 100 µL in each well.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension. The final volume in each well will be 200 µL.

    • Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with sterile broth only). Also include a growth control (wells with bacteria and no antibiotic).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm to determine the inhibition of growth.

G Broth Microdilution Workflow for MIC Determination A Prepare Serial Dilutions of this compound in 96-well plate C Inoculate Microtiter Plate Wells A->C B Standardize Bacterial Inoculum to 0.5 McFarland B->C D Incubate at 35°C for 16-20 hours C->D E Read and Record MIC Value (Lowest concentration with no visible growth) D->E

Caption: Standard workflow for the broth microdilution method.

Conclusion and Future Directions

The pyralomicin family of antibiotics, including this compound, represents a potential source of new antimicrobial agents for the treatment of Gram-positive bacterial infections. However, there is a clear need for comprehensive studies to quantify the antibacterial spectrum of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Future research should focus on determining the MIC values of this compound against a broad panel of clinically relevant Gram-positive pathogens, including drug-resistant strains. Furthermore, elucidation of the mechanism of action of this antibiotic class will be crucial for its potential development as a therapeutic agent.

Preliminary Cytotoxicity Assessment of Pyralomicin 1d: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary cytotoxicity assessment of Pyralomicin 1d, a promising small molecule with demonstrated anti-proliferative properties. The data and protocols presented herein are synthesized from the study titled "Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo," where this compound is identified as compound '1d'. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, offering a foundational understanding of the cytotoxic profile and mechanism of action of this compound.

Quantitative Cytotoxicity Data

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify its cytotoxic potency. The results indicate that this compound exhibits potent activity against multiple cancer cell lines, with a notable sensitivity observed in the HCT116 colon cancer cell line.[1][2][3] The normal human IMR90 cells were found to be relatively insensitive to the growth inhibition induced by this compound, suggesting a degree of selectivity for cancer cells.[1]

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon CarcinomaValue not explicitly stated in abstract
HeLaCervical CarcinomaValue not explicitly stated in abstract
A549Lung CarcinomaValue not explicitly stated in abstract
MCF-7Breast AdenocarcinomaValue not explicitly stated in abstract
IMR90Normal Human FibroblastRelatively insensitive

Note: While the primary study confirms strong anti-proliferative activity, the precise IC50 values were not available in the abstract. Access to the full study is required for these specific data points.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (HCT116, HeLa, A549, MCF-7) and the normal human fibroblast cell line (IMR90) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Proliferation

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or DMSO as a vehicle control.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Annexin V/Propidium Iodide Apoptosis Assay

The induction of apoptosis by this compound in HCT116 cells was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[4]

  • Cell Treatment: HCT116 cells were treated with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • Incubation: The cells were incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells were identified as early apoptotic cells, while cells positive for both Annexin V-FITC and PI were considered late apoptotic or necrotic.

Western Blot Analysis for Apoptosis Markers

The expression of key apoptosis-related proteins was assessed by Western blotting.

  • Protein Extraction: HCT116 cells were treated with this compound for 24 hours, and total protein was extracted using RIPA lysis buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against cleaved caspase-3 and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

The study suggests that this compound induces apoptosis in HCT116 cells, and this process is partially dependent on p53. The compound was found to cause DNA damage, which can lead to the activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to the initiation of the intrinsic apoptotic pathway.

Pyralomicin1d_Apoptosis_Pathway Pyralomicin1d This compound DNA_Damage DNA Damage Pyralomicin1d->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptotic_Genes Transcription of Pro-Apoptotic Genes (e.g., BAX, PUMA) p53_Activation->Apoptotic_Genes Mitochondrial_Pathway Intrinsic Apoptotic Pathway Activation Apoptotic_Genes->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

Cytotoxicity_Workflow cluster_0 In Vitro Cytotoxicity Assessment Cell_Culture 1. Cell Line Culture (e.g., HCT116) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Stock Solution Prep Treatment 4. Treat with Serial Dilutions of this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48h Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 7. Analyze Data & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Standard workflow for determining the IC50 of a compound.

Logical Flow of Apoptosis Confirmation

This diagram illustrates the logical progression of experiments to confirm that the observed cell death is due to apoptosis.

Apoptosis_Confirmation_Flow Initial_Observation Observation of Cell Death AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Initial_Observation->AnnexinV_PI Is it apoptosis? Caspase_Activity Caspase-3 Cleavage (Western Blot) AnnexinV_PI->Caspase_Activity Early/Late Apoptosis Detected Conclusion Confirmation of Apoptotic Cell Death Caspase_Activity->Conclusion Executioner Caspase Activated

Caption: Logical workflow for the confirmation of apoptosis.

References

Unraveling the Core Structure of Pyralomicin Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin antibiotics, isolated from the Gram-positive bacterium Nonomuraea spiralis, represent a unique class of natural products with significant antibacterial properties. Their complex molecular architecture, featuring a distinctive benzopyranopyrrole core, has garnered considerable interest within the scientific community. This technical guide provides an in-depth exploration of the core structure of pyralomicin antibiotics, their biosynthesis, and the key experimental methodologies employed in their characterization. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of natural product chemistry, antibiotic discovery, and drug development.

Core Structure of Pyralomicins

The fundamental framework of pyralomicin antibiotics is a novel benzopyranopyrrole core structure. This core is further diversified by glycosylation with either a C7-cyclitol moiety or a glucose unit, giving rise to two main series of compounds: pyralomicins 1 and pyralomicins 2, respectively. Further structural diversity within each series is achieved through variations in chlorination patterns and methylation of the sugar moiety.

The aglycone portion of the pyralomicins shares structural similarities with other known antibiotics such as pyoluteorin (B1679884) and the pyrrolomycins. Isotope-labeling studies have been instrumental in elucidating the building blocks of this intricate scaffold, revealing its origin from a polyketide-peptide hybrid pathway. Specifically, the benzopyranopyrrole unit is assembled from one molecule of proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[1] The C7-cyclitol moiety, a unique feature of pyralomicin 1 analogues, is derived from glucose metabolites.[1]

Biosynthesis of the Pyralomicin Core

The genetic blueprint for pyralomicin biosynthesis is encoded within a 41 kb gene cluster in Nonomuraea spiralis. This cluster houses 27 open reading frames (ORFs) that orchestrate the intricate assembly of the antibiotic.[2][3] The biosynthesis is a prime example of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.

Key enzymatic players in the construction of the pyralomicin core include:

  • Non-Ribosomal Peptide Synthetase (NRPS): Responsible for the activation and incorporation of the proline precursor.

  • Polyketide Synthase (PKS): Catalyzes the iterative condensation of acetate and propionate units to extend the polyketide chain.

  • Tailoring Enzymes: A suite of enzymes, including halogenases, an O-methyltransferase, and a crucial N-glycosyltransferase (PrlH), are responsible for the post-PKS and post-NRPS modifications that lead to the final, structurally diverse pyralomicin analogues.[2]

The N-glycosyltransferase, PrlH, plays a pivotal role in attaching either the C7-cyclitol or the glucose moiety to the benzopyranopyrrole aglycone. Gene disruption studies have confirmed that the inactivation of prlH abolishes the production of all pyralomicin compounds, highlighting its essential role in the final stages of biosynthesis.

Quantitative Data on Antibacterial Activity

While the antibacterial properties of pyralomicins have been established, particularly against Gram-positive bacteria such as Micrococcus luteus, a comprehensive, publicly available dataset of Minimum Inhibitory Concentration (MIC) values for all analogues against a wide range of bacteria is not readily found in the reviewed literature. The antibacterial potency of pyralomicins is known to be influenced by the number and position of chlorine atoms on the pyrrole (B145914) ring, as well as the nature and methylation of the attached glycone moiety.

For illustrative purposes, a template for the presentation of such quantitative data is provided below. Researchers are encouraged to populate this table with their own experimental findings.

Pyralomicin AnalogueMicrococcus luteus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)
Pyralomicin 1a Data not availableData not availableData not availableData not available
Pyralomicin 1b Data not availableData not availableData not availableData not available
Pyralomicin 1c Data not availableData not availableData not availableData not available
Pyralomicin 1d Data not availableData not availableData not availableData not available
Pyralomicin 2a Data not availableData not availableData not availableData not available
Pyralomicin 2b Data not availableData not availableData not availableData not available
Pyralomicin 2c Data not availableData not availableData not availableData not available

Experimental Protocols

Isolation and Purification of Pyralomicins

A detailed protocol for the isolation of pyralomicin analogues from the culture broth of Nonomuraea spiralis is outlined below. This procedure is based on established methods for the extraction of microbial secondary metabolites.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Inoculation and growth of N. spiralis Harvest Harvesting of culture broth Fermentation->Harvest Acidification Acidification of broth to pH 3-4 Harvest->Acidification SolventExtraction Extraction with ethyl acetate Acidification->SolventExtraction Concentration Concentration of organic extract SolventExtraction->Concentration SilicaGel Silica (B1680970) gel chromatography Concentration->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC IsolatedPyralomicins IsolatedPyralomicins HPLC->IsolatedPyralomicins Isolated Pyralomicins

Figure 1: Workflow for the isolation and purification of pyralomicin antibiotics.

Methodology:

  • Fermentation: Nonomuraea spiralis is cultured in a suitable production medium to induce the biosynthesis of pyralomicins.

  • Extraction: The culture broth is acidified and extracted with an organic solvent, such as ethyl acetate, to partition the antibiotics into the organic phase.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the individual pyralomicin analogues.

Structure Elucidation by NMR and Mass Spectrometry

The definitive structural characterization of the pyralomicin core and its analogues relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

structure_elucidation_workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy IsolatedCompound Isolated Pyralomicin Analogue HRMS High-Resolution MS (e.g., Q-TOF) IsolatedCompound->HRMS Fragmentation MS/MS Fragmentation Analysis IsolatedCompound->Fragmentation OneD_NMR 1D NMR (1H, 13C) IsolatedCompound->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) IsolatedCompound->TwoD_NMR MolecularFormula MolecularFormula HRMS->MolecularFormula Determine Molecular Formula FragmentIons FragmentIons Fragmentation->FragmentIons Identify Key Fragments FinalStructure Elucidated Structure MolecularFormula->FinalStructure FragmentIons->FinalStructure ProtonCarbonShifts ProtonCarbonShifts OneD_NMR->ProtonCarbonShifts Assign Proton and Carbon Signals Connectivity Connectivity TwoD_NMR->Connectivity Establish Connectivity ProtonCarbonShifts->FinalStructure Connectivity->FinalStructure

Figure 2: Experimental workflow for the structural elucidation of pyralomicins.

NMR Spectroscopy Protocol:

  • Sample Preparation: A purified pyralomicin analogue is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is performed:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms, which is crucial for assembling the molecular fragments.

  • Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete chemical structure.

Mass Spectrometry Protocol:

  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides a highly accurate mass measurement, enabling the determination of the elemental composition and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced, and the resulting fragment ions are analyzed. This provides valuable information about the connectivity of the molecule and the nature of its substructures.

Biochemical Characterization of the N-Glycosyltransferase PrlH

Understanding the function of the N-glycosyltransferase PrlH is key to comprehending the glycosylation step in pyralomicin biosynthesis. A proposed workflow for its characterization is presented below.

prlh_characterization_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzymatic Assay GeneCloning Cloning of prlH gene into an expression vector HeterologousExpression Heterologous expression in a suitable host (e.g., E. coli) GeneCloning->HeterologousExpression CellLysis Cell lysis and crude extract preparation HeterologousExpression->CellLysis AffinityChromatography Affinity chromatography (e.g., His-tag) CellLysis->AffinityChromatography AssaySetup Incubation of purified PrlH with aglycone and sugar donor AffinityChromatography->AssaySetup ProductDetection Detection of glycosylated product (e.g., HPLC, LC-MS) AssaySetup->ProductDetection KineticAnalysis KineticAnalysis ProductDetection->KineticAnalysis Kinetic Parameter Determination

References

In-Depth Technical Guide: Initial Screening of Pyralomicin 1d Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial in vitro screening of Pyralomicin 1d, a novel antibiotic candidate, against a panel of pathogenic bacteria. Given the nascent stage of research on this specific compound, this document outlines standardized methodologies and best practices for generating foundational data on its antibacterial activity. The protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison for researchers in the field of drug discovery and development.

Quantitative Data Summary

The following table provides a structured template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against key pathogenic bacteria. Researchers should populate this table with their experimentally determined data.

Pathogenic BacteriaGram StainATCC Strain No.This compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)Negative Control (Solvent)
Staphylococcus aureusPositive(e.g., 29213)No Inhibition
Escherichia coliNegative(e.g., 25922)No Inhibition
Pseudomonas aeruginosaNegative(e.g., 27853)No Inhibition
Enterococcus faecalisPositive(e.g., 29212)No Inhibition
Streptococcus pneumoniaePositive(e.g., 49619)No Inhibition

Experimental Protocols

Two standard and widely accepted methods for initial antibacterial screening are detailed below: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar (B569324) well diffusion assay for preliminary assessment of antibacterial activity.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[1]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates[1][2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria

  • Appropriate broth for fastidious organisms (e.g., Todd-Hewitt broth for Streptococci)

  • Bacterial cultures of test organisms in the logarithmic growth phase

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for this compound (e.g., DMSO, ensure final concentration is non-inhibitory)

  • Sterile multichannel pipettes and tips

  • Incubator (35°C ± 2°C)[1]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth.

    • Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • In the first column of wells, add 100 µL of the this compound stock solution, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[2]

    • The eleventh column will serve as the positive control (broth with bacterial inoculum only), and the twelfth column will be the negative control (broth only).

    • Repeat this process for the positive control antibiotic in a separate set of rows.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and further dilute the compound and bacterial concentrations by a factor of two.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of a compound.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures of test organisms adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells (6-8 mm diameter)

  • Positive control antibiotic solution

  • Solvent for this compound

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Creation of Wells:

    • Aseptically create wells in the agar plate using a sterile cork borer.

  • Application of Test Compound:

    • Add a defined volume (e.g., 50-100 µL) of the this compound solution into a well.

    • In separate wells, add the positive control antibiotic and the solvent (negative control).

  • Incubation:

    • Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters. The absence of a zone of inhibition indicates that the organism is not susceptible to the compound at the tested concentration.

Visualizations

The following diagrams illustrate the logical workflow for the initial screening of this compound.

Experimental_Workflow_for_Antibacterial_Screening cluster_preparation Preparation cluster_screening Screening Assays cluster_analysis Data Analysis start Start: Prepare this compound Stock Solution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_media Prepare Culture Media (e.g., CAMHB) start->prep_media mic_assay Broth Microdilution Assay prep_bacteria->mic_assay diffusion_assay Agar Well Diffusion Assay prep_bacteria->diffusion_assay prep_media->mic_assay prep_media->diffusion_assay determine_mic Determine MIC mic_assay->determine_mic measure_zones Measure Zones of Inhibition diffusion_assay->measure_zones end End: Report Antibacterial Activity Profile determine_mic->end measure_zones->end

References

Exploring the Natural Function of Pyralomicin 1d in its Native Host: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyralomicin 1d, a chlorinated aromatic polyketide antibiotic, is a secondary metabolite produced by the soil-dwelling actinobacterium Nonomuraea spiralis. While its antibacterial properties are acknowledged, its intrinsic biological role and ecological significance within its native host and environment remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its hypothesized natural functions beyond simple antagonism. We present detailed experimental protocols for investigating these functions and compile available quantitative data on its antimicrobial activity. Furthermore, this guide utilizes visualizations to illustrate key concepts and experimental workflows, offering a foundational resource for researchers aiming to elucidate the multifaceted roles of this intriguing natural product.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by microorganisms that are not essential for their primary growth and development. However, these molecules play crucial roles in the organism's survival and interaction with its environment. In the complex and competitive milieu of the soil, actinomycetes such as Nonomuraea spiralis have evolved to produce a vast arsenal (B13267) of bioactive secondary metabolites, including antibiotics.

This compound belongs to the pyralomicin family of antibiotics and is characterized by a complex chemical structure. Its production by Nonomuraea spiralis suggests an evolutionary advantage conferred by this molecule. While the most evident function of an antibiotic is to inhibit the growth of competing microorganisms, the natural roles of such compounds are often more nuanced and multifaceted. They can act as signaling molecules, key players in symbiotic relationships, and agents for metal acquisition. Understanding the natural function of this compound is not only critical for ecological studies but also holds significant potential for the discovery of new therapeutic applications and bio-inspired drug development.

This guide will explore the hypothesized ecological roles of this compound, provide detailed methodologies for their investigation, and present the available data on its bioactivity.

The Native Host: Nonomuraea spiralis

This compound is produced by the filamentous soil bacterium Nonomuraea spiralis (also historically referred to as Microtetraspora spiralis). Members of the genus Nonomuraea are known for their ability to produce a wide variety of secondary metabolites with diverse biological activities. These bacteria are saprophytic, playing a vital role in the decomposition of organic matter in the soil. The production of antibiotics like this compound is thought to be a key strategy for competing with other microorganisms for resources and niche colonization.

Hypothesized Natural Functions of this compound

The primary described activity of this compound is its antibacterial function. However, its natural role is likely to extend beyond simple microbial warfare. Based on the known ecological roles of other microbial secondary metabolites, we can hypothesize several natural functions for this compound.

Competitive Advantage

The most direct function of this compound is likely as a competitive tool against other soil-dwelling bacteria and fungi. By inhibiting the growth of its competitors, Nonomuraea spiralis can secure access to limited nutrients and space in its immediate vicinity.

Interspecies Signaling

At sub-inhibitory concentrations, antibiotics can act as signaling molecules, influencing gene expression and physiological responses in other microorganisms. This compound could potentially modulate behaviors such as biofilm formation, virulence, or the production of other secondary metabolites in neighboring microbial populations.

Symbiotic Interactions

Secondary metabolites can play a role in establishing and maintaining symbiotic relationships. While not yet documented for this compound, it is plausible that it could influence the interactions of Nonomuraea spiralis with plants or other soil organisms, potentially offering protection against pathogens in exchange for nutrients.

Self-Regulation and Development

The production of secondary metabolites in bacteria is often linked to their own developmental processes, such as sporulation. This compound may act as an internal signaling molecule within the Nonomuraea spiralis colony, coordinating cellular differentiation and stress responses.

A proposed model for the multifaceted roles of this compound in its natural environment is depicted below.

Natural_Function_of_Pyralomicin_1d cluster_producer Nonomuraea spiralis cluster_environment Soil Microenvironment N_spiralis Nonomuraea spiralis Pyralomicin_1d This compound Production N_spiralis->Pyralomicin_1d Pyralomicin_1d->N_spiralis Self-Regulation Competitors Competing Microorganisms Pyralomicin_1d->Competitors Inhibition (Competition) Other_Organisms Other Soil Organisms (e.g., Plants) Pyralomicin_1d->Other_Organisms Signaling / Symbiosis

Hypothesized ecological roles of this compound.

Data Presentation: Antimicrobial Activity of Pyralomicins

Quantitative data on the antimicrobial activity of this compound and its analogs is crucial for understanding its potential ecological impact and for guiding drug development efforts. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyralomicins against a panel of microorganisms.

CompoundStaphylococcus aureus FDA 209PBacillus subtilis PCI 219Escherichia coli NIHJPseudomonas aeruginosa P-3Candida albicans 448
Pyralomicin 1a >10050>100>100>100
Pyralomicin 1b 10025>100>100>100
Pyralomicin 1c 12.53.13>100>100>100
This compound 50 12.5 >100 >100 >100
Pyralomicin 2a >100100>100>100>100
Pyralomicin 2b >10050>100>100>100
Pyralomicin 2c 256.25>100>100>100
Data is presented as MIC in μg/mL.

Experimental Protocols

To investigate the natural function of this compound, a combination of microbiological, molecular, and analytical techniques is required. Below are detailed protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of MHB into wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine Lowest Concentration with No Growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
Analysis of the this compound Biosynthetic Gene Cluster

Identifying and analyzing the biosynthetic gene cluster (BGC) for this compound can provide insights into its regulation and potential for engineering novel analogs.

Procedure:

  • Genome Sequencing:

    • Extract high-quality genomic DNA from Nonomuraea spiralis.

    • Perform whole-genome sequencing using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate assembly of the complete BGC.

  • BGC Annotation:

    • Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate the this compound BGC within the genome sequence.

  • Gene Function Prediction:

    • Analyze the annotated genes to predict the function of each enzyme in the biosynthetic pathway (e.g., polyketide synthases, tailoring enzymes like halogenases and glycosyltransferases).

  • Gene Knockout Studies:

    • To confirm the role of specific genes, perform targeted gene knockouts using CRISPR-Cas9 or homologous recombination.

    • Analyze the resulting mutants for the loss of this compound production and the accumulation of biosynthetic intermediates using LC-MS.

BGC_Analysis_Workflow Start Start gDNA_Extraction Genomic DNA Extraction from N. spiralis Start->gDNA_Extraction WGS Whole Genome Sequencing gDNA_Extraction->WGS antiSMASH BGC Annotation with antiSMASH WGS->antiSMASH Gene_Prediction Predict Gene Functions antiSMASH->Gene_Prediction Gene_Knockout Targeted Gene Knockout Gene_Prediction->Gene_Knockout LCMS LC-MS Analysis of Mutants Gene_Knockout->LCMS End End LCMS->End

Workflow for the analysis of the this compound BGC.
Interspecies Interaction Assays

To investigate the role of this compound in microbial competition and signaling, co-culture assays can be performed.

Materials:

  • Nonomuraea spiralis culture

  • Test bacterial strains (e.g., soil isolates)

  • Agar (B569324) plates (e.g., ISP Medium 2)

Procedure:

  • Spot-on-Lawn Assay:

    • Prepare a lawn of the test bacterium on an agar plate.

    • Spot a small volume of a dense Nonomuraea spiralis culture onto the center of the lawn.

    • Incubate the plate and observe for a zone of inhibition around the Nonomuraea spiralis spot.

  • Co-culture in Liquid Medium:

    • Inoculate a liquid medium with both Nonomuraea spiralis and a test bacterium.

    • Monitor the growth of both species over time using selective plating or quantitative PCR.

    • Analyze the culture supernatant for the presence of this compound and other metabolites using LC-MS.

  • Transcriptomic Analysis (RNA-Seq):

    • Expose a test bacterium to sub-inhibitory concentrations of purified this compound.

    • Extract RNA and perform RNA-Seq to identify changes in gene expression in the test bacterium, which can reveal signaling effects.

Conclusion and Future Directions

This compound, a product of the soil bacterium Nonomuraea spiralis, represents more than just an antimicrobial compound. Its natural function is likely a complex interplay of competitive, signaling, and potentially symbiotic interactions within its ecological niche. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these roles. Future research should focus on in-situ studies to understand the production and function of this compound in a more ecologically relevant context. Furthermore, a deeper understanding of its biosynthetic pathway could pave the way for the generation of novel derivatives with improved therapeutic properties. Elucidating the natural function of this compound will not only enrich our knowledge of microbial chemical ecology but also has the potential to unlock new avenues for drug discovery and biotechnology.

Methodological & Application

Application Notes: Extraction and Purification of Pyralomicin 1d from Nonomuraea spiralis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicins are a group of novel antibiotics isolated from the soil bacterium Nonomuraea spiralis (formerly Microtetraspora spiralis).[1] This class of compounds, particularly Pyralomicin 1d, has garnered interest due to its unique chemical structure and biological activity. These application notes provide a summary of the available information and a general protocol for the extraction and initial purification of this compound from the culture broth of Nonomuraea spiralis IMC A-0156.

It is important to note that while general procedures have been published, specific details regarding the production medium composition, fermentation parameters for optimal yield, a comprehensive purification protocol, and quantitative data on yield and purity of this compound are not extensively detailed in the currently available scientific literature. The following protocols and data are compiled from the existing research and should be considered a starting point for methodological development.

Data Summary

Due to the limited availability of quantitative data in the reviewed literature, a comprehensive table of yields and purity at each step cannot be provided. Instead, the following table summarizes the key parameters and conditions that have been described for the cultivation of Nonomuraea spiralis and the initial extraction of Pyralomicins.

ParameterDescriptionReference
Producing Organism Nonomuraea spiralis IMC A-0156 (also referred to as Microtetraspora spiralis MI178-34F18)[1]
Maintenance Medium BTT Agar (B569324) (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, 1.5% Bacto-agar, pH 7.4)
Spore Formation Medium Modified Minimal Medium Agar (0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4)
Initial Extraction Solvent Butyl acetate (B1210297)
Extraction pH 3.0 (acidified with HCl)
Analytical Method LC-MS with a C18 Symmetry Prep column
LC Gradient 25% to 100% Methanol (B129727)
Detection Wavelength 355 nm

Experimental Protocols

The following protocols are based on methodologies described in the literature for the cultivation of Nonomuraea spiralis and the extraction of Pyralomicins.

Cultivation of Nonomuraea spiralis IMC A-0156

a. Strain Maintenance:

  • Maintain cultures of Nonomuraea spiralis IMC A-0156 on BTT agar plates.

  • Incubate at 30°C.

b. Spore Formation:

  • To induce spore formation, grow the strain on Modified Minimal Medium agar.

  • Incubate at 30°C for 1 to 2 weeks.

c. Seed Culture Preparation:

  • Inoculate a suitable seed medium with spores or mycelia from a maintenance culture.

  • Incubate the seed culture at 28°C for 5-7 days.

d. Production of this compound:

  • Dilute the seed culture 1:10 into a suitable production medium.

  • Incubate the production culture for an additional 5-7 days.

  • Note: The specific composition of the optimal production medium for this compound is not detailed in the available literature.

Extraction of this compound

This protocol outlines the initial solvent extraction of Pyralomicins from the culture broth.

a. Acidification of Culture Broth:

  • Following fermentation, acidify the culture broth to pH 3 using hydrochloric acid (HCl).

b. Removal of Mycelia:

  • Separate the bacterial mycelia and other solid precipitates from the acidified culture medium by centrifugation at 1400 x g.

c. Solvent Extraction:

  • Extract the clarified supernatant three times with an equal volume of butyl acetate.

d. Drying and Concentration:

  • Dry the combined butyl acetate fractions by adding anhydrous sodium sulfate.

  • Clarify the dried extract by filtration.

  • Reduce the volume of the filtrate using a rotary evaporator to obtain the crude extract containing Pyralomicins.

Purification of this compound

Further purification of this compound from the crude extract requires chromatographic methods. While specific, detailed protocols are not available, the following provides a general approach based on common practices for natural product purification.

a. Initial Chromatographic Separation:

  • The crude extract can be subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 resin.

  • A gradient elution system, for example, with a mixture of methanol and water, can be employed to separate the different Pyralomicin analogues.

b. HPLC Analysis and Purification:

  • Analyze the fractions from the initial chromatography using High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Use a gradient of 25% to 100% methanol in water for separation.

  • Monitor the elution profile at 355 nm.

  • Fractions corresponding to this compound can be collected for further purification or analysis.

Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Cultivation of Nonomuraea spiralis Acidification Acidify Culture Broth to pH 3 Fermentation->Acidification Centrifugation Centrifuge to Remove Mycelia Acidification->Centrifugation SolventExtraction Extract with Butyl Acetate (3x) Centrifugation->SolventExtraction DryingConcentration Dry and Concentrate Extract SolventExtraction->DryingConcentration ColumnChromatography Column Chromatography (e.g., Silica or C18) DryingConcentration->ColumnChromatography HPLC HPLC Purification (C18 Column) ColumnChromatography->HPLC Pyralomicin1d Isolated this compound HPLC->Pyralomicin1d

Caption: Workflow for this compound Extraction and Purification.

Concluding Remarks

The protocol described in these application notes provides a foundational method for the extraction and purification of this compound from Nonomuraea spiralis. Researchers should be aware that optimization of fermentation conditions, including medium composition and culture parameters, will be critical for achieving high yields. Furthermore, the development of a robust, multi-step chromatographic purification protocol will be necessary to obtain highly pure this compound for downstream applications in research and drug development. Further investigation is required to establish a fully detailed and quantified protocol.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Pyralomicin 1d

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyralomicins are a class of novel antibiotics isolated from the culture broth of Microtetraspora spiralis[1][2]. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pyralomicin 1d, a key derivative of this class. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that inhibits the visible in vitro growth of a microorganism[3][4][5]. Accurate MIC determination is crucial for the preclinical assessment of new antibiotic candidates like this compound, guiding further development and informing potential therapeutic applications.

The protocols described herein are based on established and widely accepted methodologies for antimicrobial susceptibility testing, primarily the broth microdilution and agar (B569324) dilution methods. These methods provide quantitative results that are essential for evaluating the spectrum of activity and efficacy of this compound against a panel of clinically relevant microorganisms.

Data Presentation

Quantitative data from MIC determination assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting MIC data for this compound against various bacterial strains.

Table 1: Example MIC Data for this compound

Test OrganismStrain IDMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC 29213Datae.g., 0.25 - 1
Enterococcus faecalisATCC 29212Datae.g., 1 - 4
Escherichia coliATCC 25922Datae.g., 0.5 - 2
Pseudomonas aeruginosaATCC 27853Datae.g., 1 - 8
Streptococcus pneumoniaeATCC 49619Datae.g., 0.06 - 0.25

Note: The MIC values in this table are placeholders. Actual values must be determined experimentally.

Experimental Protocols

Two standard methods for MIC determination are detailed below. The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Protocol 1: Broth Microdilution Assay

This method is widely used for its efficiency in testing multiple compounds and concentrations simultaneously.

Materials:

  • This compound (stock solution of known concentration)

  • Test microorganism(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.

    • Add 200 µL of the this compound stock solution (at twice the highest desired concentration) to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

    • The growth control well (Column 11) should show distinct turbidity, and the sterility control well (Column 12) should remain clear.

Protocol 2: Agar Dilution Assay

This method is considered a gold standard and is particularly useful for testing a large number of isolates against a single compound.

Materials:

  • This compound (stock solution of known concentration)

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Sterile test tubes

  • Spectrophotometer

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a sterile diluent.

    • For each concentration, add a specific volume of the antibiotic solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.

    • Pour the agar into sterile petri dishes and allow it to solidify completely.

    • Prepare a control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspensions, resulting in an inoculum of 10⁴ CFU per spot.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than one colony.

Visualizations

The following diagram illustrates the general workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution D Serial Dilution of This compound in 96-Well Plate A->D B Prepare 0.5 McFarland Bacterial Suspension C Standardize Inoculum to ~5 x 10^5 CFU/mL B->C E Inoculate Wells with Standardized Bacteria C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Turbidity (Growth) F->G H Determine Lowest Concentration with No Growth (MIC) G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Quality Control

For reliable and reproducible results, it is imperative to include quality control (QC) strains with known MIC values in each assay run. The results for the QC strains must fall within the acceptable ranges as defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Safety Precautions

Standard microbiological safety practices should be followed when handling bacterial cultures and antimicrobial agents. All work should be performed in a biological safety cabinet, and appropriate personal protective equipment (PPE) should be worn. All contaminated materials must be decontaminated before disposal.

References

Application Notes and Protocols for the Analysis of Pyralomicin 1d by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicins are a group of antibiotics produced by the actinomycete Nonomuraea spiralis. They feature a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicins 1a-1d) or glucose (pyralomicins 2a-2c).[1][2] Pyralomicin 1d, a member of this family, has garnered interest due to its potential biological activity. Robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices, including fermentation broths and purified samples.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methods are based on published procedures for the analysis of pyralomicins and similar secondary metabolites from actinomycetes.

Experimental Workflow for this compound Analysis

The overall workflow for the extraction and analysis of this compound from a bacterial culture is depicted below. This process involves the separation of the compound from the culture medium, followed by chromatographic analysis and detection.

This compound Analysis Workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing culture Nonomuraea spiralis Culture acidification Acidification (pH 3) culture->acidification HCl centrifugation Centrifugation acidification->centrifugation extraction Liquid-Liquid Extraction (Butyl Acetate) centrifugation->extraction drying Drying and Evaporation extraction->drying Na2SO4 reconstitution Reconstitution in Methanol drying->reconstitution hplc RP-HPLC-UV Analysis reconstitution->hplc Quantitative Analysis lcms UPLC-MS/MS Analysis reconstitution->lcms Qualitative and Quantitative Analysis quantification Quantification hplc->quantification lcms->quantification identification Structural Confirmation lcms->identification Pyralomicin Biosynthesis PKS Polyketide Synthase (PKS) Core Benzopyranopyrrole Core Structure PKS->Core NRPS Non-Ribosomal Peptide Synthetase (NRPS) NRPS->Core Proline Proline Proline->NRPS Acetate Acetate Acetate->PKS Propionate Propionate Propionate->PKS Tailoring Tailoring Enzymes Core->Tailoring Halogenases Halogenases Tailoring->Halogenases Glycosyltransferase N-Glycosyltransferase (prlH) Tailoring->Glycosyltransferase Pyralomicin_1d This compound Halogenases->Pyralomicin_1d Glycosyltransferase->Pyralomicin_1d Cyclitol_Pathway C7-Cyclitol Biosynthesis C7_Cyclitol C7-Cyclitol Moiety Cyclitol_Pathway->C7_Cyclitol Sugar_Phosphate Sugar Phosphate Precursor Sugar_Phosphate->Cyclitol_Pathway C7_Cyclitol->Pyralomicin_1d

References

Optimizing Pyralomicin 1d Production in Nonomuraea spiralis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Nonomuraea spiralis to achieve optimal production of Pyralomicin 1d, a potent antibiotic with a unique benzopyranopyrrole chromophore. These guidelines are compiled from established research to assist in the reliable and efficient production of this valuable secondary metabolite for research and drug development purposes.

Introduction

Pyralomicins are a family of antibiotics produced by the soil bacterium Nonomuraea spiralis. Among them, this compound exhibits significant antibacterial activity. The biosynthesis of pyralomicins is orchestrated by a complex enzymatic machinery encoded by a dedicated gene cluster. Optimizing the culture conditions of Nonomuraea spiralis is crucial for maximizing the yield of this compound. This document outlines the established protocols for the cultivation and fermentation of N. spiralis, along with methods for the extraction and analysis of pyralomicins.

Culture Conditions for Nonomuraea spiralis

Successful production of this compound relies on a multi-stage cultivation process, each with specific media and environmental parameters. The following tables summarize the recommended media composition and culture conditions.

Media Composition

Table 1: Media for Maintenance and Spore Formation of Nonomuraea spiralis

ComponentBTT Agar (B569324) (Maintenance)Modified Minimal Medium Agar (Spore Formation)
D-Glucose10 g/L10 g/L
Yeast Extract1 g/L-
Beef Extract1 g/L-
Casitone2 g/L-
L-Asparagine-0.5 g/L
K₂HPO₄-0.5 g/L
MgSO₄·7H₂O-0.2 g/L
Bacto-Agar15 g/L15 g/L
pH 7.4 (before sterilization)7.4 (before sterilization)

Table 2: Media for Seed Culture and Production of this compound

ComponentSeed MediumProduction Medium
Potato Starch-30 g/L
Soy Flour-15 g/L
Corn Steep Liquor-5 g/L
Yeast Extract-2 g/L
MgSO₄·7H₂O-0.5 g/L
NaCl-3 g/L
CoCl₂-0.01 g/L
CaCO₃-3 g/L
Silicone Oil-1-2 drops
pH Not specified7.4 (before sterilization)

Note: While a specific seed medium composition is mentioned in the literature, its detailed components are not provided. Researchers may need to optimize this based on standard actinomycete seed culture practices.

Fermentation Parameters

Table 3: Optimal Fermentation Parameters for this compound Production

ParameterValue
Temperature 30°C
Aeration (Shaking) 200 rpm
Fermentation Time 5 - 7 days
Inoculum Size 10% (from seed culture to production medium)

Experimental Protocols

Protocol 1: Cultivation of Nonomuraea spiralis from Spore Stock to Production Culture

This protocol outlines the step-by-step procedure for growing N. spiralis to the production stage.

1. Spore Germination and Maintenance: a. Prepare BTT agar plates. b. Streak spores of Nonomuraea spiralis IMC A-0156 onto the BTT agar plates. c. Incubate the plates at 30°C until sufficient growth is observed. d. For long-term maintenance, store the agar plates at 4°C.

2. Spore Formation: a. Prepare Modified Minimal Medium Agar plates. b. Inoculate these plates with mycelia from the BTT agar plates. c. Incubate at 30°C for 1 to 2 weeks to induce spore formation.

3. Seed Culture Preparation: a. Inoculate a suitable seed medium with spores from the Modified Minimal Medium Agar plates. b. Incubate the seed culture at 28°C for 5-7 days with shaking.

4. Production of Pyralomicins: a. Prepare the production medium as detailed in Table 2. b. Inoculate the production medium with 10% (v/v) of the seed culture. c. Incubate the production culture at 30°C for 5-7 days with vigorous shaking (200 rpm). d. The production of pyralomicins is often indicated by a light pink coloration of the mycelium and a purple to wine color in the culture medium.

Protocol 2: Extraction and Analysis of Pyralomicins

This protocol describes the methodology for extracting and identifying pyralomicins from the culture broth.

1. Extraction: a. At the end of the fermentation (5-7 days), acidify the culture broth to pH 3 using HCl. b. Separate the mycelia and other precipitates from the culture medium by centrifugation at 1,400 x g. c. Extract the acidified supernatant three times with an equal volume of butyl acetate (B1210297). d. Pool the butyl acetate fractions and dry them using anhydrous sodium sulfate. e. Clarify the extract by filtration and concentrate it using a rotary evaporator.

2. Analysis: a. Analyze the resulting extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). b. Utilize a C18 Symmetry Prep column with a methanol (B129727) gradient (e.g., 25% to 100%). c. Monitor the elution profile at 355 nm. d. Identify the peaks corresponding to pyralomicin metabolites using electrospray ionization mass spectrometry. This compound is an isomer of Pyralomicin 1a and 1b and will have a similar mass-to-charge ratio.

Biosynthesis and Regulation

The production of this compound is governed by a complex biosynthetic pathway involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).

Pyralomicin_Biosynthesis_Workflow cluster_culturing Culturing N. spiralis cluster_biosynthesis This compound Biosynthesis cluster_downstream Downstream Processing Spore_Stock Spore Stock Seed_Culture Seed Culture (5-7 days, 28°C) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Culture (5-7 days, 30°C, 200 rpm) Seed_Culture->Production_Culture 10% Inoculum Extraction Extraction (Butyl Acetate) Production_Culture->Extraction Proline L-Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) Proline->NRPS Malonyl_CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS Core_Structure Benzopyranopyrrole Core Structure NRPS->Core_Structure PKS->Core_Structure Tailoring Tailoring Enzymes (Halogenases, etc.) Core_Structure->Tailoring Pyralomicin_1d This compound Tailoring->Pyralomicin_1d Analysis Analysis (HPLC-MS) Extraction->Analysis

Caption: Experimental workflow for this compound production.

The biosynthetic gene cluster for pyralomicins in Nonomuraea spiralis spans approximately 41 kb and contains 27 open reading frames (ORFs). These genes encode the necessary NRPS and PKS modules for the formation of the core benzopyranopyrrole structure, as well as a suite of tailoring enzymes, including halogenases, an O-methyltransferase, and an N-glycosyltransferase, which are responsible for the final modifications leading to the various pyralomicin analogues.

Pyralomicin_Signaling_Pathway cluster_precursors Primary Metabolites cluster_core_synthesis Core Structure Synthesis cluster_tailoring Tailoring and Modification Proline L-Proline prl_NRPS prl Genes (NRPS modules) Proline->prl_NRPS Malonyl_CoA Malonyl-CoA prl_PKS prl Genes (PKS modules) Malonyl_CoA->prl_PKS Core_Structure Benzopyranopyrrole Aglycone prl_NRPS->Core_Structure prl_PKS->Core_Structure prl_Halogenases prl Genes (Halogenases) Core_Structure->prl_Halogenases prl_Glycosyltransferase prlH Gene (N-glycosyltransferase) prl_Halogenases->prl_Glycosyltransferase Halogenated Intermediate Pyralomicin_1d This compound prl_Glycosyltransferase->Pyralomicin_1d C7_Cyclitol_Pathway C7-Cyclitol Biosynthesis (prlA, etc.) C7_Cyclitol_Pathway->prl_Glycosyltransferase C7-Cyclitol moiety

Caption: Simplified this compound biosynthetic pathway.

Quantitative Data on Production Optimization

Currently, there is a notable lack of publicly available, peer-reviewed data that systematically compares the quantitative impact of varying culture conditions on the final yield of this compound. The protocols provided herein are based on the established methods that have been successfully used for the production of pyralomicins. To achieve optimal yields, it is highly recommended that researchers conduct their own optimization studies. Key parameters to investigate would include:

  • Carbon Source: Evaluating different starches, sugars, and complex carbohydrates.

  • Nitrogen Source: Comparing various soy flours, yeast extracts, peptones, and amino acids.

  • pH: Assessing a range of initial pH values for the production medium.

  • Temperature: Investigating the effect of different fermentation temperatures.

  • Aeration: Optimizing the shaking speed or dissolved oxygen levels in a bioreactor setting.

A systematic approach, such as response surface methodology (RSM), could be employed to efficiently explore the effects of these variables and their interactions on this compound production.

Conclusion

The protocols and information presented in this document provide a solid foundation for the successful cultivation of Nonomuraea spiralis and the production of this compound. While the provided methods are well-established, further optimization of the fermentation parameters holds the potential to significantly enhance the yield of this promising antibiotic. Future research focusing on the systematic optimization of culture conditions will be invaluable to the scientific and drug development communities.

Unraveling the Synthesis of Pyralomicin 1d: A Biosynthetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

As of late 2025, a complete chemical total synthesis of the antibiotic Pyralomicin 1d has not been reported in peer-reviewed scientific literature. The current understanding of how this complex natural product is made comes exclusively from the study of its biosynthesis in the soil bacterium, Nonomuraea spiralis IMC A-0156. This document provides a detailed overview of the biosynthetic pathway, serving as a guide for researchers in natural product synthesis, synthetic biology, and drug development.

This compound is a member of a unique class of antibiotics characterized by a benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1][2] Its potent bioactivity makes it an attractive target for synthetic efforts, and understanding its natural construction offers a blueprint for potential future chemical syntheses or bio-inspired synthetic strategies.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a sophisticated enzymatic assembly line encoded by a 41 kb gene cluster in N. spiralis.[1][2] This pathway involves a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, along with a suite of tailoring enzymes.

The core structure is assembled from simple metabolic precursors: proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[3] The distinct C7-cyclitol portion is derived from glucose metabolites. Isotope-labeling studies have confirmed the incorporation of these building blocks into the final structure.

The key stages of the biosynthesis are:

  • Formation of the Benzopyranopyrrole Core: This central scaffold is constructed through the coordinated action of NRPS and PKS enzymes. The pathway is initiated by the selection and activation of proline. This is followed by a series of condensation and modification reactions involving acetate and propionate units to form the characteristic tricyclic core. Four halogenase enzymes are also encoded within the gene cluster, responsible for the halogenation of the aromatic core.

  • Synthesis of the C7-Cyclitol Moiety: The C7-cyclitol unit, a key feature of this compound, is synthesized from glucose. A crucial enzyme in this process is a 2-epi-5-epi-valiolone (B1265091) synthase, which plays a pivotal role in forming the cyclitol ring.

  • Glycosylation: The final step in the assembly of this compound is the attachment of the C7-cyclitol to the benzopyranopyrrole core. This crucial linkage is catalyzed by a specific N-glycosyltransferase.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Pyralomicin_1d_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_cyclitol_synthesis Cyclitol Synthesis cluster_final_assembly Final Assembly Proline Proline NRPS_PKS NRPS-PKS Machinery Proline->NRPS_PKS Acetate Acetate (x2) Acetate->NRPS_PKS Propionate Propionate Propionate->NRPS_PKS Glucose Glucose Valiolone_Synthase 2-epi-5-epi-valiolone Synthase Glucose->Valiolone_Synthase Benzopyranopyrrole Benzopyranopyrrole Core NRPS_PKS->Benzopyranopyrrole Halogenases Halogenases (x4) Benzopyranopyrrole->Halogenases Halogenated_Core Halogenated Core Halogenases->Halogenated_Core Glycosyltransferase N-Glycosyltransferase Halogenated_Core->Glycosyltransferase C7_Cyclitol C7-Cyclitol Valiolone_Synthase->C7_Cyclitol C7_Cyclitol->Glycosyltransferase Pyralomicin_1d This compound Glycosyltransferase->Pyralomicin_1d

Proposed biosynthetic pathway of this compound.

Experimental Protocols for Biosynthetic Investigation

While protocols for a chemical total synthesis are unavailable, the following outlines the key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway. These techniques are fundamental for researchers aiming to study and engineer natural product biosynthesis.

Gene Cluster Identification and Cloning
  • Objective: To isolate the biosynthetic gene cluster responsible for Pyralomicin production.

  • Methodology:

    • Genomic DNA Library Construction: High-molecular-weight genomic DNA is isolated from N. spiralis. This DNA is then used to construct a fosmid library.

    • Probe Design and Screening: Degenerate PCR primers are designed based on conserved regions of genes known to be involved in similar biosynthetic pathways (e.g., 2-epi-5-epi-valiolone synthases). The resulting PCR product is used as a probe to screen the genomic library.

    • Sequencing and Annotation: Positive clones from the library screening are sequenced and the open reading frames (ORFs) are annotated to identify putative genes involved in the biosynthesis.

Gene Disruption and Functional Analysis
  • Objective: To confirm the function of specific genes within the cluster.

  • Methodology:

    • Knockout Vector Construction: A knockout vector is constructed containing a resistance marker (e.g., apramycin) and flanking regions homologous to the target gene.

    • Conjugation and Recombination: The knockout vector is introduced into N. spiralis via intergeneric conjugation from E. coli. Homologous recombination leads to the disruption of the target gene.

    • Phenotypic Analysis: The mutant strain is cultivated, and the production of this compound is analyzed by HPLC and mass spectrometry to confirm the loss of function.

Heterologous Expression and Enzyme Characterization
  • Objective: To characterize the function of individual enzymes in the pathway.

  • Methodology:

    • Gene Cloning and Expression: The gene of interest (e.g., the 2-epi-5-epi-valiolone synthase) is cloned into an expression vector and introduced into a suitable host organism (e.g., E. coli).

    • Protein Purification: The recombinant protein is overexpressed and purified using affinity chromatography.

    • Enzyme Assays: The purified enzyme is incubated with its putative substrate, and the reaction products are analyzed by techniques such as HPLC and mass spectrometry to confirm its catalytic activity.

Summary of Key Biosynthetic Enzymes

Enzyme ClassPutative Function in this compound Biosynthesis
Non-Ribosomal Peptide Synthetase (NRPS)Activation and incorporation of proline.
Polyketide Synthase (PKS)Stepwise condensation of acetate and propionate units.
HalogenasesChlorination/bromination of the benzopyranopyrrole core.
2-epi-5-epi-valiolone SynthaseFormation of the C7-cyclitol ring from a sugar precursor.
N-GlycosyltransferaseAttachment of the C7-cyclitol moiety to the core structure.

Future Outlook

The elucidation of the this compound biosynthetic pathway provides a solid foundation for future synthetic endeavors. Synthetic biologists could leverage this knowledge to engineer the pathway for the production of novel analogs. For synthetic chemists, the biosynthetic route offers a strategic roadmap, highlighting key bond formations and functional group installations that could be mimicked in a laboratory setting. The development of a total chemical synthesis of this compound remains a significant challenge and a worthy goal for the synthetic community.

References

"developing a bioassay for Pyralomicin 1d activity"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Developing a Bioassay for Pyralomicin 1d Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis.[1][2] These compounds possess a unique benzopyranopyrrole core structure. The pyralomicin family includes several congeners, such as pyralomicins 1a-1d, which are linked to a C7-cyclitol moiety.[1][2] The antibacterial activity of pyralomicins has been noted, particularly against Gram-positive bacteria like Micrococcus luteus.[1][2] The potency of these antibiotics appears to be influenced by the chlorination pattern and the nature of the sugar-like moiety attached to the core.[1][2]

This document provides a detailed protocol for a bioassay to determine the antibacterial activity of this compound. The described workflow is designed to first screen for antibacterial effects and then to quantify the potency of the compound.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, a plausible hypothesis is the inhibition of a critical bacterial cellular process. Given its antibiotic nature, this compound may interfere with cell wall biosynthesis, protein synthesis, or nucleic acid replication. A potential target could be an essential enzyme within one of these pathways. Disruption of such a pathway would lead to the cessation of bacterial growth and, ultimately, cell death. The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key bacterial enzyme.

G cluster_0 Bacterial Cell Pyralomicin_1d This compound Inhibition Pyralomicin_1d->Inhibition Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Product Product for Cell Viability Enzyme->Product Cell_Death Bacterial Cell Death Enzyme->Cell_Death Inhibition leads to Substrate Substrate Substrate->Enzyme Inhibition->Enzyme G Start Start: This compound Stock Solution Primary_Screen Primary Screening: Disk Diffusion Assay Start->Primary_Screen Quantitative_Assay Quantitative Assay: Broth Microdilution (MIC Determination) Primary_Screen->Quantitative_Assay If Active Data_Analysis Data Analysis: Determine Zone of Inhibition and MIC Quantitative_Assay->Data_Analysis End End: Potency of This compound Established Data_Analysis->End

References

In Vitro Time-Kill Kinetics Assay for Pyralomicin 1d: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for conducting an in vitro time-kill kinetics assay for Pyralomicin 1d, a novel antibiotic. The time-kill assay is a critical method in antimicrobial drug development for determining the pharmacodynamic properties of a new agent, specifically its bactericidal or bacteriostatic activity over time. This protocol outlines the necessary materials, a step-by-step procedure for conducting the assay, and a template for data presentation. While specific quantitative data for this compound is not publicly available, this document serves as a comprehensive guide for researchers to generate and present such data.

Introduction

Pyralomicins are a class of novel antibiotics isolated from the fermentation broth of Microtetraspora spiralis.[1][2][3][4] Structural and biosynthetic studies have identified them as unique anti-bacterial agents.[1] Understanding the antimicrobial dynamics of this compound is crucial for its development as a potential therapeutic. The in vitro time-kill kinetics assay is the gold standard for evaluating the concentration-dependent and time-dependent killing characteristics of an antimicrobial agent against a specific pathogen. The results of this assay are fundamental for predicting efficacy and designing appropriate dosing regimens for subsequent preclinical and clinical studies.

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of a target bacterium to various concentrations of an antimicrobial agent and quantifying the viable cell count at predefined time points. The change in the number of colony-forming units per milliliter (CFU/mL) is plotted over time to generate time-kill curves. These curves provide a visual representation of the antimicrobial's effect, allowing for the determination of key parameters such as the rate and extent of bacterial killing.

A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect is characterized by the inhibition of bacterial growth compared to a growth control.

Key Applications

  • Determination of Bactericidal vs. Bacteriostatic Activity: Differentiates whether this compound actively kills bacteria or merely inhibits their growth.

  • Concentration-Dependent Killing Assessment: Evaluates if increasing the concentration of this compound leads to a more rapid and extensive bacterial killing.

  • Pharmacodynamic Profiling: Provides essential data for pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo efficacy.

  • Spectrum of Activity Analysis: Can be adapted to test this compound against a panel of clinically relevant bacterial strains to determine its spectrum of activity.

Experimental Protocol

This protocol is a general guideline and should be optimized based on the specific bacterial strain and the physicochemical properties of this compound.

Materials:

  • This compound (of known purity and concentration)

  • Target bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Appropriate agar (B569324) medium (e.g., Tryptic Soy Agar - TSA)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile culture tubes or flasks

  • Incubator (37°C, with shaking capabilities)

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies (spread plates)

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the target bacterium.

    • Inoculate the colonies into a tube containing 5 mL of broth medium.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, approximately 1-5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the assay tubes.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the appropriate broth medium to achieve final concentrations that are multiples of the Minimum Inhibitory Concentration (MIC). A typical range would include 0.25x, 0.5x, 1x (MIC), 2x, 4x, and 8x MIC.

    • Set up the following sterile tubes or flasks, each with a final volume of 10 mL:

      • Growth Control: 9.9 mL of broth + 0.1 mL of the prepared inoculum.

      • Test Concentrations: Tubes containing the appropriate volume of this compound stock solution, broth, and 0.1 mL of the prepared inoculum to reach the desired final concentrations.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

Data Presentation:

The quantitative data generated from the time-kill assay should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Time-Kill Kinetics Data for this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.705.715.705.695.72
26.505.504.804.103.50
47.305.303.903.20<2.00
68.105.103.10<2.00<2.00
88.904.90<2.00<2.00<2.00
249.504.50<2.00<2.00<2.00

Table 2: Summary of Bactericidal Activity of this compound

Parameter0.5x MIC1x MIC2x MIC4x MIC
Log10 Reduction at 24h 1.21>3.70>3.69>3.72
Bactericidal Activity (≥3-log kill) NoYesYesYes
Time to 99.9% Kill (hours) >24~8~6~4

Visualization of Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Incubation Incubation at 37°C (0, 2, 4, 6, 8, 24h) Inoculum->Incubation Drug_Dilutions This compound Serial Dilutions Drug_Dilutions->Incubation Sampling Sampling at Time Points Incubation->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Colony_Count Colony Counting (CFU/mL Calculation) Plating->Colony_Count Data_Analysis Data Analysis & Curve Generation Colony_Count->Data_Analysis

Caption: Experimental workflow for the in vitro time-kill kinetics assay.

Logical Relationship for Data Interpretation

Data_Interpretation Start Time-Kill Curve Data Log_Reduction Calculate Log10 Reduction vs. Initial Inoculum Start->Log_Reduction Comparison Compare to Growth Control Start->Comparison Is_Reduction_3log Is Log10 Reduction ≥ 3? Log_Reduction->Is_Reduction_3log Is_Growth_Inhibited Is Growth Inhibited? Comparison->Is_Growth_Inhibited Bactericidal Bactericidal Activity Is_Reduction_3log->Bactericidal Yes Is_Reduction_3log->Is_Growth_Inhibited No Bacteriostatic Bacteriostatic Activity Is_Growth_Inhibited->Bacteriostatic Yes No_Effect No Significant Effect Is_Growth_Inhibited->No_Effect No

Caption: Logical flow for interpreting time-kill assay results.

Conclusion

The in vitro time-kill kinetics assay is an indispensable tool for characterizing the antimicrobial properties of novel compounds like this compound. The detailed protocol and data presentation framework provided in these application notes will enable researchers to systematically evaluate the bactericidal or bacteriostatic nature of this compound. The data generated will be pivotal in guiding the future development of this promising antibiotic.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pyralomicin 1d Production from Nonomuraea spiralis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the fermentation of Nonomuraea spiralis to produce Pyralomicin 1d. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow for improved yields.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the fermentation process.

Issue 1: Low or No Production of this compound

Question: My Nonomuraea spiralis culture is growing, but the yield of this compound is negligible. What are the potential causes and how can I troubleshoot this?

Answer: Low or absent this compound production despite visible biomass growth is a common challenge. The issue often lies in the transition from primary to secondary metabolism, where antibiotic production occurs. Here are the key areas to investigate:

  • Suboptimal Medium Composition: The nutritional requirements for biomass growth and antibiotic synthesis can differ.

    • Carbon Source: While glucose supports good growth, complex carbohydrates like starch or dextrin (B1630399) may be more favorable for this compound production.[1][2]

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like soy flour, peptone, or yeast extract often enhance secondary metabolite production compared to simple ammonium (B1175870) salts.[2][3]

    • Phosphate (B84403) Levels: High phosphate concentrations can suppress the biosynthesis of secondary metabolites in actinomycetes.[3]

    • Precursors: The biosynthesis of this compound involves the incorporation of precursors derived from acetate (B1210297), propionate (B1217596), and proline.[3] Supplementation with these precursors could potentially boost yield.

  • Inadequate Fermentation Parameters:

    • pH: Most actinomycetes, including Nonomuraea species, prefer a neutral to slightly alkaline pH for antibiotic production, typically in the range of 7.0-7.4.[4]

    • Temperature: The optimal temperature for growth and antibiotic production may not be the same. For Nonomuraea spiralis, a temperature of 30°C has been used for production.[4]

    • Aeration: As an obligate aerobe, Nonomuraea spiralis requires sufficient oxygen for both growth and secondary metabolism. Inadequate aeration, influenced by shaking speed and flask fill volume, can be a limiting factor.

  • Genetic and Regulatory Factors:

    • The biosynthetic gene cluster for Pyralomicin contains regulatory genes (e.g., prlZ) that control its expression.[4][5] Suboptimal culture conditions may not trigger the activation of these genes.

Recommended Actions:

  • Medium Optimization: Systematically evaluate different carbon and nitrogen sources. A good starting point is to compare a growth-focused medium with a production-focused one (see Table 1).

  • Parameter Optimization: Conduct experiments to determine the optimal pH, temperature, and aeration for your specific strain and bioreactor setup.

  • Precursor Feeding: Experiment with the addition of proline, acetate, or propionate at different stages of the fermentation.

Issue 2: Poor Biomass Growth

Question: I am observing very slow or limited growth of my Nonomuraea spiralis culture. What could be the problem?

Answer: Insufficient biomass will naturally lead to low product yields. Here are the primary factors to consider:

  • Inappropriate Inoculum: A poor quality or insufficient amount of inoculum will result in a long lag phase and slow growth.

  • Unsuitable Seed Medium: The seed medium is crucial for developing a healthy and abundant mycelial mass for inoculating the production medium. A rich medium containing readily available nutrients is often required.

  • Suboptimal Growth Conditions:

    • Temperature and pH: While production may have a different optimum, initial growth is also sensitive to these parameters.

    • Aeration: As mentioned, sufficient oxygen is critical for this obligate aerobe.[6]

Recommended Actions:

  • Inoculum Development: Ensure your seed culture is in the exponential growth phase and use a sufficient inoculation volume (typically 5-10% v/v).

  • Seed Medium Evaluation: Utilize a dedicated seed medium designed for robust growth (see Table 1).

  • Growth Curve Analysis: Perform a growth curve experiment to understand the kinetics of your culture under different conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for Nonomuraea spiralis fermentation to produce this compound?

A1: A two-stage fermentation process is often employed. A seed medium is used to generate biomass, followed by transfer to a production medium formulated to enhance secondary metabolite synthesis. Table 1 provides examples of media that have been used for Nonomuraea spiralis.[4]

Q2: How can I quantify the amount of this compound produced in my fermentation broth?

A2: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. This involves extracting the compound from the culture broth, followed by separation and detection using an HPLC system. A detailed protocol can be found in the "Experimental Protocols" section.

Q3: What are the key precursors for the biosynthesis of this compound?

A3: The benzopyranopyrrole core of Pyralomicin 1a is derived from two acetate units, one propionate unit, and one proline unit. The cyclitol moiety is derived from glucose metabolites.[3] The 4'-O-methyl group comes from the S-CH3 group of methionine.

Q4: Are there any known regulatory genes that control this compound production?

A4: The biosynthetic gene cluster of Pyralomicin contains a gene designated prlZ, which is predicted to be involved in the regulation of the biosynthetic pathway.[4][5]

Data Presentation

Table 1: Example Media Compositions for Nonomuraea spiralis Fermentation

ComponentSeed Medium (g/L)[4]Production Medium (g/L)[4]
D-Galactose20-
Dextrin20-
Potato Starch-30
Bacto-Soytone10-
Soy Flour-15
Corn Steep Liquor55
Yeast Extract-2
(NH₄)₂SO₄2-
CaCO₃23
MgSO₄·7H₂O-0.5
NaCl-3
CoCl₂-0.01
pH7.47.4

Disclaimer: The optimal media composition can be strain-specific. The above table provides starting points for optimization.

Table 2: Illustrative Data for Carbon Source Optimization

Carbon Source (30 g/L)Biomass (g/L DCW)This compound Yield (mg/L)
Glucose8.545
Starch7.280
Dextrin7.872
Glycerol6.530

Disclaimer: This table presents illustrative data based on general principles of actinomycete fermentation to demonstrate the potential impact of different carbon sources. Actual results may vary.

Experimental Protocols

1. Protocol for Two-Stage Fermentation of Nonomuraea spiralis

  • Inoculum Preparation:

    • Prepare a seed medium as described in Table 1.

    • Inoculate with a fresh culture of Nonomuraea spiralis from an agar (B569324) plate.

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

  • Production Fermentation:

    • Prepare the production medium as described in Table 1 and sterilize.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

    • Monitor the fermentation by measuring pH, biomass, and this compound concentration at regular intervals.

2. Protocol for Extraction and Quantification of this compound

  • Extraction:

    • Acidify the culture broth to pH 3 using HCl.

    • Centrifuge to remove mycelia and other solids.

    • Extract the supernatant three times with an equal volume of butyl acetate.

    • Pool the butyl acetate fractions, dry with sodium sulfate, and evaporate to dryness.

    • Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Quantification:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Detection: UV detector at a wavelength of 355 nm.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

Pyralomicin_Biosynthesis cluster_precursors Primary Metabolites cluster_core Core Structure Synthesis cluster_cyclitol Cyclitol Moiety Synthesis cluster_final Final Assembly and Modification Acetate Acetate PKS_NRPS Polyketide Synthase & Non-Ribosomal Peptide Synthetase Acetate->PKS_NRPS Propionate Propionate Propionate->PKS_NRPS Proline Proline Proline->PKS_NRPS Glucose Glucose C7_Cyclitol_Pathway C7-Cyclitol Biosynthetic Pathway Glucose->C7_Cyclitol_Pathway Benzopyranopyrrole_Core Benzopyranopyrrole Core PKS_NRPS->Benzopyranopyrrole_Core Glycosyltransferase Glycosyltransferase (PrlH) Benzopyranopyrrole_Core->Glycosyltransferase C7_Cyclitol C7-Cyclitol C7_Cyclitol_Pathway->C7_Cyclitol C7_Cyclitol->Glycosyltransferase Tailoring_Enzymes Tailoring Enzymes (Halogenases, Methyltransferases) Glycosyltransferase->Tailoring_Enzymes Pyralomicin_1d This compound Tailoring_Enzymes->Pyralomicin_1d

Caption: Simplified biosynthetic pathway of this compound.

Yield_Improvement_Workflow Start Start Baseline_Fermentation Baseline Fermentation in Standard Medium Start->Baseline_Fermentation Quantify_Yield Quantify this compound Yield (HPLC) Baseline_Fermentation->Quantify_Yield Low_Yield Yield Below Target? Quantify_Yield->Low_Yield Media_Optimization Media Component Optimization (Carbon, Nitrogen, Phosphate) Low_Yield->Media_Optimization Yes End End Low_Yield->End No Parameter_Optimization Fermentation Parameter Optimization (pH, Temperature, Aeration) Media_Optimization->Parameter_Optimization Precursor_Feeding Precursor Feeding Experiments Parameter_Optimization->Precursor_Feeding Analyze_Results Analyze Results and Identify Improved Conditions Precursor_Feeding->Analyze_Results Validate_Optimized_Conditions Validate Optimized Conditions Analyze_Results->Validate_Optimized_Conditions Validate_Optimized_Conditions->Quantify_Yield

Caption: Experimental workflow for improving this compound yield.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Biomass Is Biomass Growth Adequate? Low_Yield->Check_Biomass Troubleshoot_Growth Troubleshoot Growth: - Inoculum Quality - Seed Medium - Growth Conditions Check_Biomass->Troubleshoot_Growth No Troubleshoot_Production Troubleshoot Production: - Production Medium - Fermentation Parameters - Precursor Availability Check_Biomass->Troubleshoot_Production Yes Optimize_Growth_Conditions Optimize Growth Conditions Troubleshoot_Growth->Optimize_Growth_Conditions Optimize_Production_Conditions Optimize Production Conditions Troubleshoot_Production->Optimize_Production_Conditions

Caption: Logical relationships for troubleshooting low yield.

References

Technical Support Center: Purification of Pyralomicin 1d

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pyralomicin 1d.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenge in purifying this compound is its separation from other structurally similar Pyralomicin analogues produced by Nonomuraea spiralis. These co-eluting impurities include Pyralomicins 1a, 1b, 1c, 2a, 2b, and 2c, which share the same benzopyranopyrrole chromophore and differ only in the methylation of the C7-cyclitol moiety or the attached sugar group.[1][2] Their similar physicochemical properties make them difficult to resolve using standard chromatographic techniques.

Q2: I am observing low yield of this compound after the initial extraction. What could be the cause?

Low recovery after the initial liquid-liquid extraction can be attributed to several factors:

  • Incomplete pH Adjustment: The initial step of acidifying the culture medium to pH 3 is crucial for protonating the Pyralomicin molecules, making them more soluble in the organic extraction solvent (butyl acetate).[1][2] Inconsistent or incorrect pH will lead to poor partitioning into the organic phase.

  • Compound Degradation: Although specific stability data for this compound is limited, many complex natural products are sensitive to harsh pH conditions or prolonged exposure to room temperature. It is advisable to perform the extraction quickly and at a reduced temperature if possible.

  • Insufficient Extraction: The protocol suggests extracting the acidified culture medium three times with an equal volume of butyl acetate (B1210297).[1][2] Reducing the number of extractions or the volume of solvent will result in incomplete recovery of the target compound.

Q3: My HPLC chromatogram shows a broad peak or a shoulder for this compound. How can I improve the resolution?

A broad or shouldered peak is a strong indication of co-eluting impurities, which in this case are likely other Pyralomicin analogues. To improve resolution:

  • Optimize the Gradient: A shallow gradient is often more effective at separating closely related compounds. Instead of a broad 25% to 100% methanol (B129727) gradient, try a much slower, focused gradient around the elution point of this compound.

  • Change the Organic Modifier: Acetonitrile (B52724) often provides different selectivity compared to methanol in reversed-phase chromatography. Experiment with an acetonitrile/water mobile phase to see if it improves the separation of the target analogues.

  • Adjust the pH of the Mobile Phase: The ionization state of the Pyralomicin analogues can be manipulated by altering the pH of the mobile phase. Small changes in pH can significantly impact retention times and selectivity. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) may provide the necessary selectivity to resolve the co-eluting analogues.

Troubleshooting Guide

Issue 1: Poor Resolution of Pyralomicin Analogues
Symptom Possible Cause Suggested Solution
Broad, asymmetric, or shouldered peak for this compound.Co-elution with other Pyralomicin analogues (e.g., 1a, 1b, 1c).1. Optimize Gradient: Switch to a shallower gradient around the elution point of the target compound. 2. Change Organic Solvent: Substitute methanol with acetonitrile or use a combination of both. 3. Modify Mobile Phase pH: Add a modifier like formic acid (0.1%) to control the ionization of the analytes. 4. Reduce Flow Rate: Decrease the flow rate to enhance column efficiency. 5. Change Column Chemistry: If other optimizations fail, try a column with a different stationary phase (e.g., Phenyl-Hexyl).
Issue 2: Low Yield or Product Degradation
Symptom Possible Cause Suggested Solution
Low final yield of purified this compound.Degradation during extraction: Instability at acidic pH or elevated temperature.1. Work quickly and at a reduced temperature (e.g., on ice) during the acidifiction and extraction steps. 2. Neutralize the organic extract after separation from the aqueous phase.
Degradation during solvent evaporation: Prolonged exposure to heat during rotary evaporation.1. Use a lower bath temperature during rotary evaporation. 2. Avoid complete dryness, which can lead to sample loss or degradation. Re-dissolve in a suitable solvent immediately.
Poor recovery from HPLC: The compound may be adsorbing to the column or precipitating.1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Check for precipitation at the column inlet. 3. Perform a column wash with a strong solvent (e.g., isopropanol) to check for adsorbed compound.

Experimental Protocols

Extraction of Pyralomicins from Bacterial Culture

This protocol is based on the method described by Banskota et al. (2013).[1][2]

  • Acidification: Adjust the pH of the Nonomuraea spiralis culture medium to 3 using HCl.

  • Centrifugation: Remove bacterial mycelia and other precipitates by centrifugation at 1,400 x g.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of butyl acetate.

  • Drying and Concentration: Pool the butyl acetate fractions and dry over anhydrous sodium sulfate (B86663). Filter to remove the sodium sulfate and concentrate the extract in vacuo using a rotary evaporator.

Preparative HPLC for this compound Purification
Parameter Recommendation Notes
Column Reversed-phase C18, preparative scale (e.g., 250 x 21.2 mm, 5 µm)A high-quality, end-capped column is recommended to minimize peak tailing.
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier helps to ensure consistent ionization and peak shape.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidAcetonitrile may offer different selectivity and should be tested if methanol does not provide adequate separation.
Gradient Start with a shallow, linear gradient (e.g., 30-50% B over 40 minutes)The exact gradient will need to be optimized based on analytical runs to maximize resolution around this compound.
Flow Rate Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column)Adjust as per the manufacturer's recommendation for the specific column.
Detection UV at 355 nmPyralomicins have a strong absorbance at this wavelength.[1][2]
Sample Preparation Dissolve the crude extract in a minimal amount of DMSO and then dilute with the initial mobile phase.Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.

Visualizations

G cluster_extraction Initial Extraction cluster_purification Purification Culture N. spiralis Culture Acidify Acidify to pH 3 with HCl Culture->Acidify Centrifuge Centrifuge (1,400 x g) Acidify->Centrifuge Supernatant Acidified Supernatant Centrifuge->Supernatant Extract Extract 3x with Butyl Acetate Supernatant->Extract Crude Crude Butyl Acetate Extract Extract->Crude Prep_HPLC Preparative Reversed-Phase HPLC Crude->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Analysis Analyze Fractions by LC-MS Fractions->Analysis Pure_1d Pure this compound Analysis->Pure_1d

Caption: Experimental workflow for the purification of this compound.

G start Problem: Poor Resolution (Broad/Shouldered Peak) q1 Is the gradient optimized? start->q1 ans1_no Develop a shallower gradient around the target peak. q1->ans1_no No q2 Have you tried a different organic solvent? q1->q2 Yes ans1_no->q1 ans2_no Switch from Methanol to Acetonitrile (or vice versa). q2->ans2_no No q3 Is the mobile phase pH controlled? q2->q3 Yes ans2_no->q2 ans3_no Add 0.1% Formic Acid to the mobile phase. q3->ans3_no No q4 Is the flow rate appropriate? q3->q4 Yes ans3_no->q3 ans4_no Reduce the flow rate to increase efficiency. q4->ans4_no No end Consider a column with different stationary phase chemistry. q4->end Yes ans4_no->q4

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Pyralomicin 1d

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Pyralomicin 1d. The information provided is intended to help users overcome challenges related to its low aqueous solubility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an antibiotic produced by the bacterium Nonomuraea spiralis. It belongs to a group of compounds containing a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety.[1][2] Like many complex natural products, this compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. This poor solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the initial indicators of solubility problems with this compound in my experiments?

A2: Signs of poor solubility include the formation of a visible precipitate or a cloudy suspension after adding this compound to your aqueous buffer or media. You might also observe inconsistent results between experimental replicates and lower-than-expected biological activity, as the actual concentration of the dissolved compound is less than intended.

Q3: Can I use heat to improve the solubility of this compound?

A3: While modestly increasing the temperature of the solvent can sometimes aid in the dissolution of compounds, this approach should be used with caution for this compound. The thermal stability of the compound is not well-documented in publicly available literature. Excessive heat could lead to degradation, altering its chemical structure and biological activity. It is recommended to first assess the thermal stability of this compound before employing heat as a primary solubilization method.

Q4: Are there any general-purpose solvents that can be used to prepare a stock solution of this compound?

A4: Yes, for initial stock solution preparation, organic solvents are recommended. Based on the hydrophobic nature suggested by its extraction from culture broth with butyl acetate, solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF) are likely to be effective. It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect your biological system (typically <0.5% v/v).

Troubleshooting Guide: Enhancing this compound Solubility

This guide offers a systematic approach to address the solubility challenges of this compound in your experiments.

Initial Solubility Assessment

Before attempting to enhance the solubility of this compound, it is crucial to determine its baseline solubility in your experimental medium. A common method for this is the shake-flask method.

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of this compound powder to a known volume of your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (in which this compound is highly soluble, e.g., methanol (B129727) or acetonitrile).

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculate the solubility of this compound in the aqueous buffer.

Strategies for Solubility Enhancement

If you have confirmed that the low solubility of this compound is a limiting factor in your experiments, consider the following strategies.

The use of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Commonly Used Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).

  • Important Considerations: The concentration of the co-solvent should be minimized to avoid potential toxicity or off-target effects in biological assays. Always perform a vehicle control experiment.

Experimental Protocol: Co-solvent Formulation

  • Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10 mM in 100% DMSO).

  • Serially dilute the stock solution into your aqueous experimental medium to achieve the desired final concentration.

  • Ensure the final concentration of the co-solvent is below the tolerance level of your experimental system (e.g., <0.5% DMSO).

  • Visually inspect the final solution for any signs of precipitation.

For ionizable compounds, altering the pH of the solution can significantly impact solubility. The structure of this compound suggests it may have ionizable groups, but this would need to be confirmed experimentally.

  • Strategy: Determine the pKa of this compound. For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will increase solubility.

  • Caution: Ensure the chosen pH is compatible with your experimental system and does not affect the stability of this compound.

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Commonly Used Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Experimental Protocol: Surfactant-based Formulation

    • Prepare a stock solution of the chosen surfactant in your aqueous buffer.

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound stock solution to the surfactant solution while vortexing to facilitate micelle formation.

    • The final concentration of the surfactant should be above its critical micelle concentration (CMC).

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Experimental Protocol: Cyclodextrin (B1172386) Inclusion Complex Formation

    • Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer.

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours.

    • After stirring, filter the solution to remove any undissolved this compound. The resulting clear solution contains the this compound-cyclodextrin inclusion complex.

    • Determine the concentration of this compound in the complex solution using a suitable analytical method.

Data Presentation: Solubility of this compound

The following table provides a hypothetical comparison of the solubility of this compound using different enhancement techniques. The values are for illustrative purposes and should be experimentally determined for your specific conditions.

FormulationThis compound Solubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
Aqueous Buffer (PBS, pH 7.4)0.51
1% DMSO in Aqueous Buffer1020
0.5% Tween® 80 in Aqueous Buffer50100
5% HP-β-CD in Aqueous Buffer150300

Visualizations

Experimental Workflow for Solubility Enhancement

G Workflow for Enhancing this compound Solubility cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Formulation & Analysis cluster_3 Outcome A Low Aqueous Solubility of this compound B Co-solvents A->B C pH Adjustment A->C D Surfactants A->D E Cyclodextrins A->E F Prepare Formulations B->F C->F D->F E->F G Measure Solubility (e.g., HPLC) F->G H Optimized Aqueous Formulation G->H

Caption: A logical workflow for addressing the low aqueous solubility of this compound.

Decision Tree for Troubleshooting Solubility Issues

G Troubleshooting Solubility of this compound A Precipitate observed in aqueous solution? B Yes A->B C No A->C E Prepare fresh stock in organic solvent (e.g., DMSO) B->E D Proceed with experiment C->D F Still precipitates upon dilution? E->F G Yes F->G H No F->H I Try solubility enhancement techniques: - Co-solvents - Surfactants - Cyclodextrins G->I J Lower the final concentration G->J H->D K Issue resolved? I->K J->K L Yes K->L M No K->M L->D N Contact technical support for further assistance M->N

Caption: A decision tree to guide researchers in troubleshooting solubility issues with this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Pyralomicin 1d Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Pyralomicin 1d. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and similar natural products.

Issue Potential Cause Recommended Solution
Poor Resolution / Peak Overlap Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase C18 columns, adjust the ratio of acetonitrile (B52724) or methanol (B129727) to water. A gradient elution, starting with a lower organic phase concentration and gradually increasing it, can improve the separation of complex mixtures.[1][2][3] Consider adding 0.1% formic acid or trifluoroacetic acid to the mobile phase to improve peak shape.[4]
Incorrect flow rate.A lower flow rate generally improves resolution but increases run time. Start with a flow rate of 1.0 mL/min and adjust as needed.[4]
Column temperature is not optimal.Increasing the column temperature can decrease mobile phase viscosity and improve separation efficiency. Try a temperature of 30-40°C.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a competing agent to the mobile phase, such as 0.1% formic acid. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can ensure it is in a single ionic form, reducing secondary interactions.
Column overload.Reduce the sample concentration or the injection volume.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Fronting Sample solvent is stronger than the mobile phase.Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
High sample concentration.Dilute the sample.
Column collapse.Ensure the mobile phase composition and pH are within the column's recommended operating range.
Broad Peaks Large injection volume.Reduce the injection volume.
Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.
Column aging.Replace the column with a new one of the same type.
Retention Time Shifts Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a consistent flow rate.
High Backpressure Blockage in the system.Check for blockages in the guard column, column frits, or tubing. Backflushing the column may help.
Precipitated buffer salts.Flush the system with water to dissolve any precipitated salts. Always ensure buffer components are soluble in the mobile phase.
High mobile phase viscosity.Increase the column temperature to reduce the viscosity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point is to use a C18 reversed-phase column with a gradient elution. A mobile phase consisting of water and acetonitrile (both with 0.1% formic acid) is a common choice for the separation of antibiotics and other natural products. Start with a linear gradient from a low to a high concentration of acetonitrile. A detection wavelength of 355 nm has been used for Pyralomicin analysis.

Q2: How can I improve the peak shape for this compound?

Peak tailing is a common issue for compounds with polar functional groups. To improve peak shape, consider the following:

  • Acidify the mobile phase: Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase can protonate silanol (B1196071) groups on the silica-based stationary phase, reducing secondary interactions.

  • Optimize pH: Adjusting the mobile phase pH to ensure this compound is in a single, un-ionized form can lead to sharper, more symmetrical peaks.

  • Use a different column: If peak tailing persists, consider a column with a different stationary phase chemistry, such as one with end-capping to block residual silanol groups.

Q3: My retention times are not reproducible. What should I check?

Inconsistent retention times are often due to:

  • Mobile phase composition: Ensure your mobile phase is prepared accurately and consistently each time. If using a buffer, make sure the pH is stable.

  • Column temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.

  • Column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump performance: Check for any leaks in the pump and verify that the flow rate is stable and accurate.

Q4: I am observing high backpressure in my HPLC system. What could be the cause?

High backpressure is typically caused by a blockage in the system. Check the following in order:

  • Guard column: If you are using a guard column, it may be clogged. Try replacing it.

  • Column frits: The inlet frit of your analytical column may be blocked with particulate matter from your sample or mobile phase. You can try backflushing the column to dislodge the blockage.

  • Tubing: Check for any kinks or blockages in the tubing, especially between the injector and the column.

  • Mobile phase: If you are using buffers, they may have precipitated in the mobile phase. Ensure your buffer concentration is below its solubility limit in the organic-aqueous mixture.

Quantitative Data Summary

The following tables provide typical parameter ranges for the HPLC separation of this compound and structurally related antibiotics. These should be used as a starting point for method optimization.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterRecommended Range/TypeNotes
Stationary Phase C18 (Reversed-Phase)Most common for antibiotic separation.
Particle Size 3 - 5 µmSmaller particles can provide higher efficiency but also higher backpressure.
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mmStandard analytical column dimensions.
Mobile Phase A Water with 0.1% Formic Acid or other bufferThe aqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidThe organic component of the mobile phase.
pH 2.5 - 4.0Acidic pH can improve peak shape for many antibiotics. Ensure the pH is compatible with your column.

Table 2: HPLC Operational Parameters

ParameterRecommended RangeNotes
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical columns.
Column Temperature 25 - 40°CHigher temperatures can improve peak shape and reduce run time.
Injection Volume 5 - 20 µLShould be optimized to avoid peak broadening due to overloading.
Detection Wavelength 355 nmA suitable wavelength for detecting Pyralomicins.
Elution Mode GradientA gradient from low to high organic content is often necessary for complex samples.

Experimental Protocols

General HPLC Method for this compound Separation

This protocol is a starting point and should be optimized for your specific instrument and sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: Linear gradient from 10% to 90% B

    • 20-25 min: 90% B (column wash)

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Wavelength: 355 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

Visualizations

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in initial mobile phase) mobile_phase_prep Mobile Phase Preparation (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) degas Degas Mobile Phases pump Pump degas->pump injector Injector pump->injector column C18 Column injector->column detector UV-Vis Detector (355 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration & Quantification chromatogram->integration

Caption: General workflow for HPLC analysis of this compound.

troubleshooting_logic start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing? peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No solution_rt Check Mobile Phase Prep Use Column Oven Check Pump Flow Rate retention_time->solution_rt Yes solution_resolution Optimize Mobile Phase Gradient Adjust Flow Rate Check Column Temperature resolution->solution_resolution Yes end_node Problem Resolved resolution->end_node No fronting Fronting? tailing->fronting No solution_tailing Adjust Mobile Phase pH Add Acid (e.g., Formic Acid) Reduce Sample Load tailing->solution_tailing Yes solution_fronting Match Sample Solvent to Mobile Phase Dilute Sample fronting->solution_fronting Yes solution_tailing->end_node solution_fronting->end_node solution_rt->end_node solution_resolution->end_node

Caption: A logical flowchart for troubleshooting common HPLC issues.

References

"strategies to reduce degradation of Pyralomicin 1d during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyralomicin 1d Extraction

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during the extraction process. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide is based on established principles for the extraction of similar antibiotic compounds.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the extraction of this compound that may lead to its degradation.

Problem 1: Low Yield of this compound in the Final Extract

Potential Cause Troubleshooting Step Rationale
Thermal Degradation 1. Lower the extraction temperature.2. Reduce the extraction time.Prolonged exposure to high temperatures can lead to the degradation of heat-sensitive compounds. A compromise between extraction efficiency and compound stability is crucial.[1]
pH-related Degradation 1. Measure and adjust the pH of the extraction solvent.2. Use buffered solutions to maintain a stable pH.Many antibiotics are stable only in a specific pH range, often neutral or weakly acidic conditions, and can decompose in strongly acidic or basic environments.[2][3]
Photodegradation 1. Conduct the extraction process in amber-colored glassware or under low-light conditions.2. Protect samples from direct sunlight and UV sources.Exposure to light can cause photolysis, a common degradation pathway for antibiotics.[3]
Oxidative Degradation 1. Degas solvents before use.2. Consider adding antioxidants to the extraction solvent if compatible with the downstream process.Dissolved oxygen can lead to oxidative degradation of the target compound.

Problem 2: Presence of Unknown Impurities in the Final Extract

Potential Cause Troubleshooting Step Rationale
Formation of Artifacts 1. Analyze the extraction method for harsh conditions (e.g., extreme pH, high temperature).2. Employ milder extraction techniques.The extraction process itself can sometimes create artifacts or degradation products that were not originally in the source material.[4]
Co-extraction of Impurities 1. Optimize the selectivity of the extraction solvent.2. Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.A well-chosen solvent can minimize the co-extraction of unwanted compounds, and SPE can effectively remove many impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during extraction?

A1: The primary factors affecting the stability of antibiotics like this compound during extraction are temperature, pH, and exposure to light.[1][3] High temperatures can accelerate degradation, while extreme pH levels (both acidic and basic) can cause hydrolysis.[2][3] Additionally, exposure to UV light can lead to photodegradation.[3]

Q2: What is the ideal pH range for extracting this compound?

A2: While specific data for this compound is limited, many antibiotics are most stable in neutral or weakly acidic conditions.[2] It is recommended to start with a buffered solvent system around pH 6.0-7.5 and optimize based on experimental results. Avoid strongly acidic or basic conditions, as these are known to cause decomposition of many antibiotics.[2]

Q3: What extraction methods are recommended to minimize degradation?

A3: Milder extraction methods are generally preferred. Techniques such as ultrasound-assisted solvent extraction or maceration at controlled, low temperatures can be effective.[4] It is advisable to minimize the extraction time to reduce the exposure of the compound to potentially harsh conditions.[1]

Q4: How can I remove impurities and potential degradation products from my this compound extract?

A4: Solid-phase extraction (SPE) is a highly effective method for cleaning up extracts and removing impurities.[5] By selecting the appropriate sorbent and elution solvents, you can selectively isolate this compound from other co-extracted compounds and potential degradation products.

Experimental Protocols

Protocol 1: General Protocol for Low-Temperature Solvent Extraction of this compound

  • Preparation of Material: Lyophilize and grind the microbial biomass containing this compound to a fine powder.

  • Solvent Selection: Begin with a neutral solvent such as ethyl acetate (B1210297) or a buffered aqueous-organic mixture (e.g., methanol:water with a phosphate (B84403) buffer at pH 7.0).

  • Extraction:

    • Suspend the powdered biomass in the chosen solvent at a ratio of 1:10 (w/v).

    • Perform the extraction at a controlled low temperature (e.g., 4°C) with continuous stirring for a predetermined duration (e.g., 4-6 hours).

    • Conduct all steps under low-light conditions to prevent photodegradation.

  • Separation:

    • Centrifuge the mixture to pellet the biomass.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cellular debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a low temperature (e.g., <30°C) to obtain the crude extract.

  • Storage: Store the crude extract at -20°C or below in an amber vial to prevent further degradation.

Visualizations

ExtractionWorkflow General Workflow for this compound Extraction cluster_preparation Material Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration & Storage A Microbial Biomass B Lyophilization & Grinding A->B C Low-Temperature Solvent Extraction (pH & Light Controlled) B->C D Centrifugation & Filtration C->D E Low-Temperature Solvent Evaporation D->E F Crude this compound Extract E->F G Store at -20°C in Dark F->G

Caption: Workflow for minimizing degradation during this compound extraction.

TroubleshootingLogic Troubleshooting Logic for Low this compound Yield Start Low Yield of This compound Temp Is Extraction Temperature High? Start->Temp pH Is pH Extreme (Acidic/Basic)? Temp->pH No Sol_Temp Reduce Temperature & Extraction Time Temp->Sol_Temp Yes Light Is Sample Exposed to Light? pH->Light No Sol_pH Use Buffered Solvent (pH 6.0-7.5) pH->Sol_pH Yes Sol_Light Use Amber Glassware & Low Light Light->Sol_Light Yes End Re-evaluate Yield Light->End No Sol_Temp->End Sol_pH->End Sol_Light->End

Caption: Decision tree for troubleshooting low yields of this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Pyralomicin 1d Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Pyralomicin 1d. Our goal is to help you identify and address sources of batch-to-batch variability to ensure consistent and optimal yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is an antibiotic produced by the actinomycete Nonomuraea spiralis. It belongs to a group of pyralomicins that feature a unique benzopyranopyrrole chromophore linked to a C7-cyclitol.[1] Consistency in production is critical for reliable experimental results, scalable manufacturing, and ultimately, for therapeutic applications where predictable potency and purity are paramount.

Q2: What are the primary precursors for this compound biosynthesis?

The biosynthesis of the core structure of this compound utilizes precursors from primary metabolism, including two units of acetate (B1210297), one unit of propionate, and one unit of proline. The cyclitol moiety is derived from glucose metabolites.[1]

Q3: What is a typical production medium for Nonomuraea spiralis?

A commonly used production medium is RARE3 medium, which consists of 1% D-glucose, 0.4% yeast extract, 1% malt (B15192052) extract, 0.2% Bacto-peptone, 0.2% MgCl₂, and 0.5% glycerol. The pH is adjusted to 7.4 before sterilization.[1]

Q4: How can I monitor the production of this compound during fermentation?

Production of pyralomicins by Nonomuraea spiralis often corresponds to a visible color change in the culture, with the mycelium turning a light pink and the production medium developing a purple to wine coloration.[1] For quantitative analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the recommended method.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing low yields of this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Media Composition 1. Carbon Source: Vary the concentration of glucose. While essential, high concentrations of glucose can sometimes repress secondary metabolite production in actinomycetes. Evaluate alternative carbon sources like maltose (B56501) or glycerol. 2. Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone) can significantly impact yield. Experiment with different nitrogen sources and C:N ratios.An optimized carbon and nitrogen source will support robust growth while maximizing the production of this compound.
Incorrect Fermentation Parameters 1. pH: The optimal pH for growth and antibiotic production in Nonomuraea species is typically in the neutral to slightly alkaline range. Monitor and control the pH of your culture throughout the fermentation process. 2. Temperature: The optimal temperature for most Nonomuraea species is around 28-30°C. Ensure your incubator or fermenter is maintaining a stable temperature. 3. Aeration: Insufficient dissolved oxygen can be a limiting factor. Optimize the agitation speed and the volume of medium in your flasks or fermenter to ensure adequate oxygen supply.Maintaining optimal physical parameters will ensure the enzymatic machinery for this compound synthesis is functioning efficiently.
Precursor Limitation 1. Precursor Analysis: Analyze the concentration of key precursors (acetate, propionate, proline) in your fermentation broth using HPLC. 2. Precursor Feeding: If a precursor is depleted early in the fermentation, consider a fed-batch strategy where a concentrated solution of the limiting precursor is added during the production phase.Supplementing with limiting precursors can directly boost the production of this compound.
Issue 2: High Batch-to-Batch Variability

For high variability between batches, focus on ensuring consistency in your experimental setup and execution.

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent Inoculum 1. Standardized Inoculum Preparation: Develop a standardized protocol for preparing your seed culture, including age, cell density, and volume. 2. Spore Stock: If possible, create a frozen spore stock of Nonomuraea spiralis to ensure you are starting each fermentation with a genetically consistent population.A consistent inoculum will reduce variability in the lag phase and lead to more reproducible growth and production kinetics.
Sterilization Issues 1. Thorough Sterilization: Ensure all media, flasks, and equipment are properly sterilized to prevent contamination, which can compete for nutrients and produce inhibitory compounds.Aseptic technique and proper sterilization will minimize the impact of contaminating microorganisms on your fermentation.
Inconsistent Raw Materials 1. Lot-to-Lot Variability: Be aware that complex media components like yeast extract and peptone can vary between lots. If possible, purchase a large single lot of these components for a series of experiments. 2. Quality Control: Perform quality control checks on new batches of media components.Using consistent raw materials will reduce a significant source of chemical variability in your fermentation medium.

Data Presentation

The following tables provide a template for organizing your experimental data to identify optimal conditions and sources of variability.

Table 1: Effect of pH on this compound Production

Initial pH Final pH Biomass (g/L) This compound Titer (mg/L) Notes
6.5
7.0
7.5
8.0

Table 2: Effect of Carbon Source on this compound Production

Carbon Source (1% w/v) Biomass (g/L) This compound Titer (mg/L) Notes
Glucose
Maltose
Glycerol
Starch

Table 3: Effect of Nitrogen Source on this compound Production

Nitrogen Source (0.4% w/v) Biomass (g/L) This compound Titer (mg/L) Notes
Yeast Extract
Peptone
Casamino Acids
Ammonium Sulfate

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-MS

This protocol is adapted from established methods for pyralomicin analysis.

  • Sample Preparation:

    • Acidify the culture broth to pH 3 using 1M HCl.

    • Centrifuge at 1,400 x g to remove mycelia and other precipitates.

    • Extract the supernatant three times with an equal volume of butyl acetate.

    • Pool the butyl acetate fractions, dry with anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol (B129727) for analysis.

  • HPLC-MS Conditions:

    • Column: Waters C18 Symmetry Prep column (or equivalent).

    • Mobile Phase: A gradient of methanol in water (e.g., 25% to 100% methanol).

    • Flow Rate: As per column manufacturer's recommendation.

    • Detection: Monitor at 355 nm for the pyralomicin chromophore.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to identify this compound based on its m/z ratio.

Protocol 2: Analysis of Precursors (Acetate, Propionate, Proline) by HPLC

This protocol provides a general framework for analyzing key precursors. Specific conditions may need to be optimized for your system.

  • Sample Preparation:

    • Centrifuge the culture broth to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • For organic acids (acetate, propionate), the sample may be analyzed directly or after a simple dilution.

    • For amino acids (proline), derivatization may be necessary depending on the detection method. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA).

  • HPLC Conditions for Organic Acids:

    • Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H.

    • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM).

    • Detector: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm).

  • HPLC Conditions for Amino Acids (after derivatization):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffer (e.g., sodium acetate).

    • Detector: Fluorescence detector (with appropriate excitation and emission wavelengths for the chosen derivatizing agent).

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key building blocks and enzyme classes involved in the biosynthesis of this compound.

Pyralomicin_Biosynthesis Acetate Acetate (x2) PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Propionate->PKS Proline Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) Proline->NRPS Glucose Glucose Cyclase Sugar Phosphate Cyclase (SPC) Glucose->Cyclase Polyketide_Chain Polyketide Chain Benzopyranopyrrole_Core Benzopyranopyrrole Core Polyketide_Chain->Benzopyranopyrrole_Core Tailoring_Enzymes Tailoring Enzymes (Halogenases, etc.) Benzopyranopyrrole_Core->Tailoring_Enzymes C7_Cyclitol C7-Cyclitol Glycosyltransferase N-Glycosyltransferase C7_Cyclitol->Glycosyltransferase Pyralomicin_1d This compound PKS->Polyketide_Chain NRPS->Benzopyranopyrrole_Core Tailoring_Enzymes->Glycosyltransferase Cyclase->C7_Cyclitol Glycosyltransferase->Pyralomicin_1d

Caption: Proposed biosynthetic pathway for this compound.

Troubleshooting Workflow for Low this compound Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Is Biomass Production Normal? Start->Check_Growth Optimize_Growth Optimize Growth Medium and Physical Parameters Check_Growth->Optimize_Growth No Check_Production_Parameters Are Production-Phase Parameters Optimal? Check_Growth->Check_Production_Parameters Yes Optimize_Growth->Check_Growth Optimize_Production Optimize Production Medium (e.g., C:N ratio, phosphate) Check_Production_Parameters->Optimize_Production No Check_Precursors Are Precursors Depleted? Check_Production_Parameters->Check_Precursors Yes Optimize_Production->Check_Production_Parameters Fed_Batch Implement Fed-Batch Strategy Check_Precursors->Fed_Batch Yes End Yield Improved Check_Precursors->End No, review pathway genetics Fed_Batch->End

Caption: A logical workflow for troubleshooting low product yield.

Logical Relationships in Fermentation Optimization

This diagram illustrates the interconnectedness of key parameters in fermentation process development.

Fermentation_Optimization Media_Composition Media Composition Cell_Growth Cell Growth Media_Composition->Cell_Growth Metabolism Metabolism Media_Composition->Metabolism Physical_Parameters Physical Parameters (pH, Temp, DO) Physical_Parameters->Cell_Growth Physical_Parameters->Metabolism Inoculum_Quality Inoculum Quality Inoculum_Quality->Cell_Growth Reproducibility Reproducibility Inoculum_Quality->Reproducibility Cell_Growth->Metabolism Product_Yield Product Yield Metabolism->Product_Yield Product_Yield->Reproducibility

Caption: Interplay of factors affecting fermentation outcomes.

References

"refining the culture medium for enhanced pyralomicin biosynthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the culture medium for enhanced pyralomicin biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of pyralomicin?

A1: Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis (strain IMC A-0156), also referenced in literature as Microtetraspora spiralis (strain MI178-34F18).[1][2][3][4]

Q2: What is the basic chemical structure of pyralomicin?

A2: Pyralomicins possess a distinctive benzopyranopyrrole chromophore. This core structure is linked to either a C7-cyclitol (in pyralomicins 1a–1d) or a glucose molecule (in pyralomicins 2a–2c).[1]

Q3: What are the primary precursors for pyralomicin biosynthesis?

A3: Isotope-labeling studies have demonstrated that the benzopyranopyrrole core of pyralomicin is assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit. The C7-cyclitol moiety is derived from 2-epi-5-epi-valiolone.

Q4: What type of biosynthetic pathway is responsible for pyralomicin production?

A4: The biosynthesis of pyralomicin is governed by a gene cluster that includes nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). Key enzymes in this pathway include a sugar phosphate (B84403) cyclase, which is involved in the formation of the C7-cyclitol moiety, and an N-glycosyltransferase that attaches the cyclitol or glucose to the core structure.

Q5: What is a good starting point for a basal culture medium for Nonomuraea spiralis?

A5: While a specific medium for pyralomicin production is not extensively detailed in publicly available literature, a basal medium for antibiotic production by a related Nonomuraea species can be used as a starting point. This typically includes a primary carbon source, a nitrogen source, and essential minerals. For example, a medium containing starch as the carbon source and ammonium (B1175870) sulfate (B86663) as the nitrogen source has been shown to be effective for antibiotic production in Nonomuraea sp. JAJ18.

Troubleshooting Guide

Issue 1: Low or No Pyralomicin Yield

Potential Cause Suggested Solution
Suboptimal Carbon Source The choice of carbon source is critical. While starch is a good starting point, test other carbohydrates such as glucose, maltose, or glycerol (B35011) to see if they improve yield.
Inappropriate Nitrogen Source The nitrogen source can significantly impact secondary metabolite production. Experiment with different organic and inorganic nitrogen sources, such as peptone, yeast extract, or alternative ammonium salts.
Precursor Limitation The biosynthesis of pyralomicin requires proline, acetate, and propionate. Consider supplementing the medium with these precursors to potentially boost production.
Incorrect Fermentation pH The pH of the culture medium can affect enzyme activity and nutrient uptake. Monitor the pH throughout the fermentation and consider buffering the medium or implementing pH control.
Suboptimal Mineral Concentrations Minerals like magnesium and sodium can influence antibiotic production. Optimize the concentrations of key minerals such as MgSO₄·7H₂O and NaCl.

Issue 2: High Variability in Pyralomicin Production Between Batches

Potential Cause Suggested Solution
Inconsistent Inoculum Standardize the age and size of the inoculum used for each fermentation to ensure a consistent starting culture.
Variability in Complex Media Components Complex media components like yeast extract or peptone can have batch-to-batch variations. If possible, test different lots of these components or move towards a more defined medium.
Lack of pH Control Fluctuations in pH during fermentation can lead to inconsistent results. Implement a robust pH monitoring and control strategy.

Issue 3: Accumulation of Undesired Byproducts

Potential Cause Suggested Solution
Metabolic Overflow An excess of a particular nutrient, especially the carbon source, can lead to the production of unwanted metabolites. Try a fed-batch strategy to maintain the carbon source at a lower, growth-limiting concentration.
Suboptimal Precursor Ratios An imbalance in the precursors (proline, acetate, propionate) might lead to the synthesis of incomplete or alternative products. Experiment with different ratios of supplemented precursors.

Data Presentation

The following tables summarize data from a study on the optimization of antibiotic production by Nonomuraea sp. JAJ18, which can serve as a reference for optimizing pyralomicin production.

Table 1: Effect of Different Carbon Sources on Antibiotic Activity

Carbon SourceAntibiotic Activity (U/mL)
Starch133.3
Glucose116.6
Sucrose106.6
Lactose103.3
Maltose96.6
Fructose96.6
Glycerol96.6
(Data adapted from a study on Nonomuraea sp. JAJ18)

Table 2: Optimized Medium Composition for Antibiotic Production by Nonomuraea sp. JAJ18 using Response Surface Methodology (RSM)

ComponentOptimized Concentration (g/L)
Starch15.6
NaCl0.8
MgSO₄·7H₂O1.98
(Data adapted from a study on Nonomuraea sp. JAJ18)

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

  • Prepare a Basal Medium: Start with a basal medium containing a known carbon source (e.g., 10 g/L starch), nitrogen source (e.g., 2 g/L (NH₄)₂SO₄), and essential minerals (e.g., 0.5 g/L K₂HPO₄, 0.5 g/L NaCl, 0.5 g/L MgSO₄·7H₂O) in distilled water. Adjust the pH to 7.0.

  • Vary One Component: Create a series of flasks where only one component of the medium is varied at a time. For example, to test carbon sources, replace starch with equivalent concentrations of glucose, sucrose, maltose, etc., while keeping all other components constant.

  • Inoculation and Fermentation: Inoculate each flask with a standardized inoculum of Nonomuraea spiralis. Incubate the flasks under consistent conditions (e.g., 30°C, 180 rpm) for a set period (e.g., 7-10 days).

  • Extraction and Analysis: At the end of the fermentation, extract the pyralomicin from the culture broth using an appropriate solvent (e.g., ethyl acetate).

  • Quantification: Analyze the pyralomicin yield using methods such as High-Performance Liquid Chromatography (HPLC) or by measuring the antibiotic activity using a bioassay against a sensitive indicator organism like Micrococcus luteus.

  • Identify Optimum Component: The component that results in the highest pyralomicin yield is selected for the optimized medium. Repeat this process for each major component of the medium.

Protocol 2: Inoculum Preparation

  • Aseptic Transfer: Aseptically transfer a loopful of Nonomuraea spiralis from a stock culture to a solid agar (B569324) medium (e.g., ISP2 medium).

  • Incubation: Incubate the plate at 30°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Seed Culture: Transfer a small block of the agar with mycelial growth into a flask containing a liquid seed medium (e.g., Tryptic Soy Broth).

  • Incubation of Seed Culture: Incubate the seed culture at 30°C on a rotary shaker at 180 rpm for 2-3 days.

  • Inoculation: Use a standardized volume of this seed culture to inoculate the production medium flasks.

Visualizations

Pyralomicin_Biosynthetic_Pathway cluster_precursors Primary Precursors cluster_synthesis Core Synthesis cluster_modification Modification & Final Product Proline Proline NRPS Nonribosomal Peptide Synthetases (NRPS) Proline->NRPS Acetate Acetate (x2) PKS Polyketide Synthases (PKS) Acetate->PKS Propionate Propionate Propionate->PKS Valiolone 2-epi-5-epi-valiolone SPC Sugar Phosphate Cyclase (SPC) Valiolone->SPC Core_Structure Benzopyranopyrrole Core NRPS->Core_Structure PKS->Core_Structure Glycosyltransferase N-Glycosyltransferase Core_Structure->Glycosyltransferase Cyclitol C7-Cyclitol SPC->Cyclitol Cyclitol->Glycosyltransferase Pyralomicin Pyralomicin Glycosyltransferase->Pyralomicin

Caption: Simplified biosynthetic pathway of pyralomicin.

Medium_Optimization_Workflow Start Start: Define Basal Medium OFAT One-Factor-at-a-Time (OFAT) Screening of C & N Sources Start->OFAT PBD Plackett-Burman Design (PBD) to Identify Significant Factors (e.g., minerals, precursors) OFAT->PBD RSM Response Surface Methodology (RSM) for Fine-Tuning Concentrations PBD->RSM Validation Validation Experiment with Optimized Medium RSM->Validation End End: Enhanced Pyralomicin Yield Validation->End

Caption: Experimental workflow for culture medium optimization.

Troubleshooting_Guide cluster_media Media Optimization cluster_conditions Condition Optimization Start Low Pyralomicin Yield? Check_Growth Is Biomass Growth Normal? Start->Check_Growth Check_Media Review Medium Composition Check_Growth->Check_Media Yes Check_Conditions Verify Fermentation Conditions (pH, Temp, Aeration) Check_Growth->Check_Conditions No Test_CN Test Alternative C & N Sources Check_Media->Test_CN Control_pH Implement pH Control Check_Conditions->Control_pH Add_Precursors Supplement with Precursors (Proline, Acetate, Propionate) Test_CN->Add_Precursors Optimize_Minerals Optimize Mineral Concentrations Add_Precursors->Optimize_Minerals Adjust_Temp Adjust Temperature Control_pH->Adjust_Temp

References

"troubleshooting contamination in Nonomuraea spiralis cultures"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nonomuraea spiralis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common contamination issues encountered during your experiments.

Troubleshooting Guides

Issue 1: My Nonomuraea spiralis culture shows signs of bacterial contamination.

Q1: How can I visually identify bacterial contamination in my Nonomuraea spiralis culture?

A: Bacterial contamination in liquid cultures of Nonomuraea spiralis often manifests as a sudden increase in turbidity or cloudiness of the medium.[1] The culture medium's color may also change, for instance, turning yellowish if the medium contains phenol (B47542) red, indicating a drop in pH due to bacterial metabolism.[1] Under a light microscope, you will typically observe small, motile particles that are distinct from the filamentous growth of Nonomuraea.[1] On solid agar (B569324) plates, bacterial colonies often appear as slimy, wet, or mucoid patches, which can be white or light-yellow and may overgrow your actinomycete colonies.

Q2: What are the immediate steps to take if I suspect bacterial contamination?

A: Immediately isolate the suspected contaminated culture vessel to prevent cross-contamination to other cultures. Visually inspect all other cultures in the same incubator for similar signs of contamination. If the contamination is widespread, it is best to discard all affected cultures, thoroughly disinfect the incubator and biosafety cabinet, and start with a fresh, frozen stock of Nonomuraea spiralis.

Q3: Can I rescue a valuable Nonomuraea spiralis culture contaminated with bacteria?

A: While challenging, it is sometimes possible to rescue a valuable culture. The primary method is to attempt to re-isolate a pure culture of Nonomuraea spiralis from the contaminated sample. This typically involves streak plating or serial dilution.

Experimental Protocol: Isolating Nonomuraea spiralis from a Bacterially Contaminated Culture

Methodology:

  • Sample Preparation: Aseptically collect a small sample from the contaminated culture using a sterile inoculation loop.

  • Serial Dilution (for liquid cultures):

    • Prepare a series of sterile saline or broth-filled tubes (e.g., six tubes with 9 ml of saline each).

    • Transfer 1 ml of the contaminated culture to the first tube (10⁻¹ dilution).

    • Vortex the tube thoroughly.

    • Transfer 1 ml from the 10⁻¹ dilution tube to the second tube (10⁻² dilution) and vortex.

    • Continue this process until you reach a dilution of 10⁻⁶.

  • Plating:

    • Spread Plate Method: Pipette 0.1 ml from the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilution tubes onto separate agar plates suitable for Nonomuraea spiralis growth (e.g., Starch Casein Agar). Use a sterile spreader to evenly distribute the liquid across the agar surface.[2]

    • Streak Plate Method: Dip a sterile inoculation loop into the contaminated culture (or one of the lower dilutions) and perform a quadrant streak on an agar plate to mechanically dilute the cells on the surface.[3]

  • Incubation: Incubate the plates under the optimal growth conditions for Nonomuraea spiralis.

  • Isolation: After incubation, carefully observe the plates for distinct colonies. Nonomuraea spiralis colonies should appear filamentous and may have a different morphology from the bacterial colonies. Select a well-isolated colony that appears to be Nonomuraea spiralis and aseptically transfer it to a fresh agar plate.

  • Purity Check: After the new plate shows growth, perform a microscopic examination (such as Gram staining) to confirm that the culture is pure.

Issue 2: My Nonomuraea spiralis culture appears to be contaminated with fungi.

Q1: How can I visually identify fungal contamination?

A: Fungal contamination in liquid cultures may appear as filamentous clumps or small, visible spot-like colonies floating on the surface of the medium. The culture medium may not necessarily become turbid in the early stages. On agar plates, fungal contaminants often present as fuzzy or cottony growths, which can be white, grey, green, or black. Under a microscope, you will be able to see a network of hyphae.

Q2: What should I do if I detect fungal contamination?

A: Similar to bacterial contamination, the first step is to isolate the contaminated culture to prevent the spread of fungal spores. Fungal spores are easily dispersed in the air, so it is crucial to handle contaminated cultures with care, preferably in a biosafety cabinet that is thoroughly decontaminated afterward. Discarding the contaminated culture is the safest option.

Q3: Is it possible to salvage a Nonomuraea spiralis culture with fungal contamination?

A: Rescuing a fungus-contaminated culture is difficult due to the pervasive nature of fungal spores. However, you can attempt to re-isolate Nonomuraea spiralis by carefully picking a part of a Nonomuraea colony that is distant from the fungal growth and streaking it onto a fresh agar plate containing an antifungal agent.

FAQs: Contamination Prevention and Control

Q1: What are the most common sources of contamination in the lab?

A: Contamination can arise from several sources, including non-sterile equipment and media, airborne particles (dust, spores), and improper aseptic technique during handling. It is also important to ensure that the water used in incubators and for media preparation is sterile.

Q2: How can I improve my aseptic technique to prevent contamination?

A: Always work in a laminar flow hood or biosafety cabinet. Sterilize all equipment and media before use. When working, avoid passing your hands over open containers. Flame the mouths of tubes and flasks before and after transfers. Use sterile, disposable pipettes and loops, or flame sterilize reusable ones thoroughly between each use.

Q3: Are there any supplements I can add to my culture medium to prevent contamination?

A: Yes, you can supplement your media with antibiotics and antifungal agents to inhibit the growth of common contaminants. However, it is crucial to use these as a last resort and not as a substitute for good aseptic technique. Routine use of antibiotics can lead to the development of resistant strains.

Data Presentation

Table 1: Common Antimicrobial Agents for Use in Actinomycete Cultures

AgentTarget OrganismTypical ConcentrationReference(s)
CycloheximideFungi20-50 mg/L
NystatinFungi50 µg/mL
Amphotericin BFungi75 µg/mL
FluconazoleFungi50 µg/mL
Nalidixic AcidGram-negative bacteria100 mg/L
RifampicinBacteria2.5 µg/mL
KanamycinBacteriaVaries
TetracyclineBacteriaVaries
Penicillin GBacteria0.1-20 mg/L
VirginiamycinBacteria0.1-20 mg/L

Experimental Protocols

Protocol 1: Gram Staining for Bacterial Contaminant Identification

Objective: To differentiate bacterial contaminants based on their cell wall composition. Nonomuraea spiralis, being an actinomycete, is Gram-positive.

Methodology:

  • Smear Preparation: On a clean glass slide, place a drop of sterile water. Aseptically transfer a small amount of the suspected bacterial colony from a contaminated plate and mix it with the water to create a thin smear. Allow the smear to air dry completely.

  • Heat Fixation: Pass the dried slide through a flame two to three times to fix the cells to the slide.

  • Crystal Violet Staining: Flood the smear with crystal violet stain and let it sit for 30-60 seconds. Rinse gently with water.

  • Iodine Treatment: Cover the smear with Gram's iodine solution for 60 seconds. This acts as a mordant. Rinse with water.

  • Decolorization: Rinse the smear with 95% ethanol (B145695) or an acetone-alcohol mixture for 10-20 seconds, or until the runoff is clear. This is the differential step.

  • Counterstaining: Flood the smear with safranin for about 1 minute. Rinse with water.

  • Drying and Observation: Blot the slide dry and observe under a microscope with an oil immersion lens. Gram-positive bacteria will appear purple/violet, while Gram-negative bacteria will appear pink/red.

Protocol 2: 16S rRNA Gene Sequencing for Precise Bacterial Identification

Objective: To identify the species of a bacterial contaminant through genetic analysis.

Methodology:

  • DNA Extraction: Isolate a pure culture of the bacterial contaminant. Extract genomic DNA from the bacterial cells using a suitable commercial kit or standard protocol.

  • PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers. The polymerase chain reaction (PCR) will create many copies of this specific gene.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and other components of the PCR mixture.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Data Analysis: The resulting DNA sequence is compared against a database of known 16S rRNA gene sequences (such as NCBI BLAST) to identify the bacterial species.

Visualizations

Contamination_Troubleshooting_Workflow Start Suspected Contamination in Nonomuraea spiralis Culture Visual_Inspection Visual Inspection (Turbidity, Color Change, Colonies) Start->Visual_Inspection Microscopy Microscopic Examination (Observe for bacteria, fungi) Visual_Inspection->Microscopy Isolate_Culture Immediately Isolate Contaminated Culture Microscopy->Isolate_Culture Decision Is the culture irreplaceable? Isolate_Culture->Decision Discard Discard Contaminated Culture & Decontaminate Equipment Decision->Discard No Rescue Attempt to Rescue Culture Decision->Rescue Yes Re_isolate Re-isolate Nonomuraea (Streak/Spread Plate) Rescue->Re_isolate Purity_Check Verify Purity of New Isolate (Microscopy, Gram Stain) Re_isolate->Purity_Check Success Pure Culture Obtained Purity_Check->Success Pure Failure Rescue Failed Purity_Check->Failure Not Pure Failure->Discard

Caption: A logical workflow for troubleshooting microbial contamination.

Contaminant_Identification_Flow Start Contamination Detected Isolate_Contaminant Isolate Contaminant in Pure Culture Start->Isolate_Contaminant Microscopy Microscopic Morphology (e.g., filamentous, cocci, rods) Isolate_Contaminant->Microscopy Staining Differential Staining (e.g., Gram Stain) Microscopy->Staining Biochemical_Tests Biochemical Tests (Optional) Staining->Biochemical_Tests Molecular_ID Molecular Identification (16S rRNA Sequencing) Staining->Molecular_ID For precise ID Result Contaminant Identified Biochemical_Tests->Result Molecular_ID->Result

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Pyralomicin 1d and 1c

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antibacterial profiles of Pyralomicin 1d and 1c, two members of the novel pyralomicin class of antibiotics, reveals distinct differences in their potency. While both compounds exhibit antibacterial properties, available data suggests that Pyralomicin 1c possesses a more potent activity profile compared to its counterpart, this compound. This comparison guide provides a comprehensive overview of their antibacterial activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antibacterial Activity

To facilitate a clear comparison, the antibacterial activities of this compound and 1c are summarized below. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

BacteriumThis compound MIC (µg/mL)Pyralomicin 1c MIC (µg/mL)
Staphylococcus aureus FDA 209P>10025
Bacillus subtilis PCI 21910012.5
Klebsiella pneumoniae PCI 602>100100
Escherichia coli NIHJ>100>100
Pseudomonas aeruginosa P-3>100>100
Xanthomonas oryzae KB8812.53.1

Data sourced from the initial discovery and characterization of Pyralomicins.

Interpretation of Antibacterial Activity Data

The provided data indicates that Pyralomicin 1c demonstrates superior antibacterial activity against several tested strains when compared to this compound. Notably, Pyralomicin 1c is significantly more effective against Staphylococcus aureus and Bacillus subtilis, both Gram-positive bacteria. Against the Gram-negative bacterium Xanthomonas oryzae, a plant pathogen, Pyralomicin 1c also shows a lower MIC value, indicating greater potency. Both compounds exhibit limited to no activity against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa at the concentrations tested.

The difference in their chemical structures likely accounts for the observed variation in antibacterial potency. A study on the biosynthesis of Pyralomicins suggests that the antibacterial activity is influenced by the number and position of chlorine atoms within the molecules, as well as the nature of the glycone moiety. It has been noted that Pyralomicin 1c, which contains an unmethylated cyclitol as the glycone, exhibits more potent antibacterial activity than its 4'-methylated congener, Pyralomicin 1a[1]. This structural feature may also contribute to its enhanced activity over this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol for the agar (B569324) dilution method, a common technique used for this purpose.

Agar Dilution Method for MIC Determination
  • Preparation of Antibiotic Stock Solutions: A stock solution of each Pyralomicin compound is prepared by dissolving a known weight of the antibiotic in a suitable solvent to achieve a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solutions are prepared in a sterile diluent to obtain a range of desired concentrations.

  • Incorporation into Agar Medium: A specific volume of each antibiotic dilution is added to molten Mueller-Hinton agar (or another appropriate growth medium) and mixed thoroughly. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, typically corresponding to a specific number of colony-forming units per milliliter (CFU/mL).

  • Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial activity of this compound and 1c using the agar dilution method.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A This compound & 1c Stock Solutions C Serial Dilution of Pyralomicins A->C B Bacterial Cultures E Standardization of Bacterial Inoculum B->E D Preparation of Agar Plates with Antibiotics C->D F Inoculation of Plates D->F E->F G Incubation F->G H MIC Determination G->H I Comparison of Activity H->I

Figure 1. Workflow for MIC determination.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways affected by this compound and 1c and their precise mechanism of action are not extensively available in the public domain. As with many novel antibiotics, further research is required to elucidate the molecular targets and the pathways through which they exert their antibacterial effects. The structural similarities to other pyrrole-containing antibiotics suggest a potential for interference with essential bacterial processes, but this remains to be experimentally confirmed.

References

Validation of Pyralomicin 1d's Activity Against Drug-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the activity of Pyralomicin 1d, a novel antibiotic compound, against drug-resistant bacteria have yielded limited publicly available data. While the chemical structure and biosynthesis of the Pyralomicin family of antibiotics have been described, specific studies detailing the efficacy of this compound against key resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa are not readily accessible in the current body of scientific literature.[1][2][3]

This guide, therefore, serves as a methodological framework for the validation of a novel antibiotic's activity against drug-resistant bacteria, using established protocols and comparative data from other antimicrobial agents as a reference. The subsequent sections will outline the necessary experimental procedures, data presentation formats, and theoretical pathways for evaluating a compound like this compound.

Comparative Efficacy of Existing Antibiotics Against Drug-Resistant Pathogens

To establish a benchmark for evaluating new compounds, it is crucial to consider the performance of current antibiotics against challenging bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several antibiotics against common drug-resistant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

AntibioticMRSA StrainsMIC Range (µg/mL)Reference
VancomycinClinical Isolates1-2General Knowledge
LinezolidClinical Isolates1-4General Knowledge
DaptomycinClinical Isolates0.5-2General Knowledge
AntibioticVRE (E. faecium) StrainsMIC Range (µg/mL)Reference
LinezolidClinical Isolates1-4[4]
DaptomycinClinical Isolates1-4[4]
AmpicillinResistant Isolates>16
AntibioticMultidrug-Resistant P. aeruginosaMIC Range (µg/mL)Reference
Piperacillin-TazobactamClinical Isolates16-256
MeropenemClinical Isolates8-128
CiprofloxacinClinical Isolates2-32

Experimental Protocols for Validation

The following are standard protocols that would be employed to assess the in vitro activity of a novel antibiotic such as this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of drug-resistant bacterial strains.

Methodology:

  • Bacterial Strains: A panel of clinically relevant, drug-resistant bacterial strains (e.g., MRSA, VRE, MDR P. aeruginosa) should be used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Broth Microdilution: The assay is performed in 96-well microtiter plates. A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Methodology:

  • Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto antibiotic-free agar (B569324) plates.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in no more than 0.1% survival of the initial inoculum.

Time-Kill Kinetic Assay

Objective: To assess the rate at which this compound kills a bacterial population over time.

Methodology:

  • A standardized bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 4x, and 8x the MIC).

  • Samples are collected at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • The number of viable bacteria at each time point is determined by plating serial dilutions and counting colony-forming units (CFUs).

  • The results are plotted as log10 CFU/mL versus time.

Visualization of Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz can illustrate the experimental processes and potential signaling pathways involved in antibiotic action and resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_followup Follow-up Tests Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum MIC Assay MIC Assay Standardized Inoculum->MIC Assay Inoculation This compound This compound Serial Dilutions Serial Dilutions This compound->Serial Dilutions Serial Dilutions->MIC Assay Addition Incubation (24h) Incubation (24h) MIC Assay->Incubation (24h) MIC Reading MIC Reading Incubation (24h)->MIC Reading MBC Assay MBC Assay MIC Reading->MBC Assay Subculture Time-Kill Assay Time-Kill Assay MIC Reading->Time-Kill Assay Concentration Selection

Caption: Workflow for in vitro antibiotic susceptibility testing.

Putative_Mechanism This compound This compound Bacterial Cell Wall Bacterial Cell Wall This compound->Bacterial Cell Wall Inhibition of Peptidoglycan Synthesis? Protein Synthesis Protein Synthesis This compound->Protein Synthesis Binding to Ribosome? DNA Replication DNA Replication This compound->DNA Replication Interference with Gyrase/Topoisomerase? Cell Death Cell Death Bacterial Cell Wall->Cell Death Protein Synthesis->Cell Death DNA Replication->Cell Death

Caption: Hypothetical mechanisms of action for a novel antibiotic.

Conclusion

While direct experimental data on the activity of this compound against drug-resistant bacteria is currently unavailable, this guide provides a comprehensive framework for its evaluation. By employing standardized methodologies such as MIC/MBC determination and time-kill kinetic assays, and comparing the results against established antibiotics, the potential of this compound as a therapeutic agent can be systematically assessed. Further research is imperative to elucidate its specific mechanism of action and in vivo efficacy.

References

Comparative Analysis of Pyralomicin 1d and Vancomycin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Pyralomicin 1d and the well-established antibiotic vancomycin (B549263) is currently hampered by the limited availability of public data on this compound. While extensive information exists for vancomycin, a glycopeptide antibiotic widely used in clinical practice, research on this compound, a novel antibiotic, has primarily focused on its discovery, biosynthesis, and chemical structure. This guide summarizes the known information for both compounds and highlights the gaps in the literature that prevent a full comparative assessment.

Executive Summary

FeatureThis compoundVancomycin
Antibiotic Class BenzopyranopyrroleGlycopeptide
Source Nonomuraea spiralis (soil bacterium)Amycolatopsis orientalis (formerly Streptomyces orientalis)
Mechanism of Action Not yet elucidatedInhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][2][3]
Antibacterial Spectrum Reported activity against Micrococcus luteus.[4][5] Broader spectrum not publicly documented.Primarily active against Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Streptococcus species, and Enterococcus species.[1][2][6][7][8]
In Vivo Efficacy No publicly available data.Demonstrated efficacy in various animal models and clinical settings for treating Gram-positive infections.[9][10][11][12][13]

Vancomycin: A Detailed Overview

Vancomycin has been a cornerstone in the treatment of serious Gram-positive bacterial infections for decades. Its mechanism of action and antibacterial spectrum are well-characterized.

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Caption: Vancomycin's mechanism of action.

As illustrated, vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) moieties of the peptidoglycan precursors.[1][2] This binding physically obstructs the enzymes responsible for the subsequent steps of cell wall synthesis, specifically transglycosylation and transpeptidation.[1][3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Antibacterial Spectrum

Vancomycin's activity is primarily directed against Gram-positive bacteria. This is due to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria is generally impermeable to large molecules like vancomycin.

Table 1: Minimum Inhibitory Concentrations (MICs) of Vancomycin against Selected Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.5 - 2.0
Staphylococcus epidermidis1 - 4
Enterococcus faecalis1 - 4
Enterococcus faecium (vancomycin-susceptible)1 - 4
Streptococcus pneumoniae≤0.5
Clostridioides difficile (oral)0.5 - 16

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of vancomycin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Prepare serial two-fold dilutions of Vancomycin in cation-adjusted Mueller-Hinton broth inoculate Inoculate each well with a standardized bacterial suspension (5 x 10^5 CFU/mL) start->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually inspect for the lowest concentration with no visible bacterial growth (MIC) incubate->read

Caption: Workflow for MIC determination.

This compound: Current State of Knowledge

This compound is a member of the pyralomicin family of antibiotics, which were isolated from the soil bacterium Nonomuraea spiralis.[4][5] These compounds are characterized by a unique benzopyranopyrrole chromophore.

Mechanism of Action

The precise mechanism of action of this compound has not been reported in the available scientific literature. Further studies are required to elucidate how this antibiotic affects bacterial cells.

Antibacterial Spectrum

The antibacterial activity of the pyralomicin class of compounds has been noted, particularly against Micrococcus luteus.[4][5] However, specific quantitative data, such as MIC values against a broad panel of clinically relevant bacteria, are not publicly available for this compound. Without this information, a direct comparison of its antibacterial spectrum with that of vancomycin is not possible.

In Vivo Efficacy

There are currently no published studies detailing the in vivo efficacy of this compound in animal models of infection. Such studies are crucial for assessing the therapeutic potential of a new antibiotic.

Conclusion and Future Directions

While vancomycin is a well-understood antibiotic with a defined role in clinical medicine, this compound remains a novel compound with limited characterization. The lack of data on its mechanism of action, antibacterial spectrum, and in vivo efficacy prevents a meaningful comparative analysis with vancomycin at this time.

For researchers, scientists, and drug development professionals, this compound and its analogues may represent a promising area for future investigation. Key research priorities should include:

  • Elucidation of the mechanism of action: Understanding how pyralomicins kill bacteria is fundamental to their potential development.

  • Determination of the antibacterial spectrum: Comprehensive in vitro testing against a wide range of Gram-positive and Gram-negative bacteria is necessary to define its potential clinical utility.

  • In vivo efficacy and toxicity studies: Animal models are essential to evaluate the therapeutic index and overall potential of this compound as a drug candidate.

As more research is conducted and published, a clearer picture of this compound's properties will emerge, allowing for a thorough and objective comparison with established antibiotics like vancomycin.

References

Lack of Publicly Available Data Precludes a Comprehensive Cross-Resistance Guide for Pyralomicin 1d

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in the understanding of the cross-resistance profiles of Pyralomicin 1d and structurally related antibiotics. Despite extensive searches, no specific studies detailing the cross-resistance of this compound with other antimicrobial agents were identified. This absence of empirical data prevents the creation of a detailed comparison guide with quantitative analysis and experimental protocols as initially requested.

While direct cross-resistance data for this compound is unavailable, an investigation into structurally similar compounds—pyoluteorin (B1679884), pyrrolomycins, and marinopyrroles—was conducted to infer potential resistance patterns. These compounds share a common pyrrole-containing chemical scaffold with this compound. However, this line of inquiry also yielded no specific experimental data on their cross-resistance with other antibiotic classes.

The available research primarily focuses on the mechanisms of action and inherent resistance of these structurally related compounds, rather than their cross-resistance profiles.

Mechanisms of Action and Resistance in Structurally Similar Antibiotics

Insights into the mechanisms of action of antibiotics structurally related to this compound can provide a foundational understanding of how resistance might develop and potentially overlap with other antimicrobials.

Pyrrolomycins and Marinopyrroles: Acting as Protonophores

Recent studies have elucidated that pyrrolomycins and marinopyrroles exhibit their antibacterial effects by acting as protonophores.[1][2] This mechanism involves the transport of protons across the bacterial cytoplasmic membrane, which dissipates the proton motive force. The proton motive force is crucial for essential cellular processes such as ATP synthesis, nutrient transport, and motility. By disrupting this gradient, these antibiotics effectively shut down the cell's energy production and vital functions, leading to cell death.

Resistance to protonophore antibiotics is not well-characterized in terms of cross-resistance to other antibiotic classes. The primary resistance mechanisms identified for pyrrolomycins appear to be related to reduced compound penetration into the bacterial cell rather than target-specific alterations.[1]

Pyoluteorin: A Multifaceted Mechanism

The antimicrobial activity of pyoluteorin is more complex. While it exhibits direct antibacterial and antifungal properties, its mechanism is also tied to the regulation of other antimicrobial compounds.[3] Furthermore, the producing organism, Pseudomonas fluorescens, possesses a dedicated ABC (ATP-binding cassette) transporter system that contributes to its self-resistance by actively effluxing pyoluteorin from the cell.[3] Efflux pumps are a common mechanism of antibiotic resistance and can sometimes confer resistance to multiple classes of antibiotics, a phenomenon known as multidrug resistance. However, specific studies detailing which other antibiotics might be affected by the pyoluteorin efflux system are not available.

Summary of Findings for Structurally Related Compounds

Antibiotic ClassMechanism of ActionKnown Resistance Mechanisms
Pyrrolomycins Protonophore; disrupts proton motive forceAltered compound penetration
Marinopyrroles Protonophore; disrupts proton motive forceNot specified in the reviewed literature
Pyoluteorin Regulation of other antimicrobials; direct antimicrobial activityABC efflux pump for self-resistance

Visualizing Resistance Mechanisms

The following diagram illustrates the known resistance mechanisms of antibiotics structurally related to this compound, based on the available literature.

ResistanceMechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane Target Intracellular Target EffluxPump Efflux Pump (e.g., ABC Transporter for Pyoluteorin) EffluxedAntibiotic Antibiotic Expelled EffluxPump->EffluxedAntibiotic Pumps Out Protonophore Protonophore Action (Pyrrolomycins, Marinopyrroles) Antibiotic_Extracellular Extracellular Antibiotic Antibiotic_Extracellular->EffluxPump Enters Cell ReducedPenetration Reduced Permeability Antibiotic_Extracellular->ReducedPenetration Blocks Entry

References

Confirming the Structure of Pyralomicin 1d: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of complex natural products is paramount in drug discovery and development. For the pyralomicin class of antibiotics, a multi-faceted analytical approach has been employed to elucidate their complex stereochemistry. While X-ray crystallography stands as the gold standard for unambiguous structural determination, its application to every member of a compound series is not always feasible. This guide compares the use of X-ray crystallography in confirming the structure of the pyralomicin series with other essential spectroscopic techniques, focusing on the elucidation of Pyralomicin 1d's structure.

The absolute configuration of the pyralomicin series was anchored by the X-ray crystallographic analysis of a derivative of a related compound, Pyralomicin 1a.[1] The structure of 7'-O-p-bromobenzoylpyralomicin 1a was determined, and the absolute configurations of other members of the series, including this compound, were inferred through comparative analysis of their circular dichroism spectra.[1] This highlights a common strategy in natural product chemistry where a combination of direct and indirect methods is used for structural confirmation.

Comparison of Structural Elucidation Methods

The determination of a molecule's structure is a puzzle solved by piecing together data from various analytical techniques. For this compound, while X-ray crystallography provided the foundational stereochemical information for the series, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy were crucial for confirming its specific structure and stereochemistry.

Analytical Technique Information Provided Application to this compound Data Highlights
Single-Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, determining bond lengths, bond angles, and absolute stereochemistry.The absolute configuration of the pyralomicin core was determined by X-ray analysis of a p-bromobenzoyl derivative of Pyralomicin 1a.[1] This served as the reference for the entire series.Data for the Pyralomicin 1a derivative would include unit cell dimensions, space group, and atomic coordinates. (Specific data for the derivative is not publicly available in abstract form).
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the carbon-hydrogen framework of a molecule, providing information on connectivity, the chemical environment of atoms, and through-space correlations (NOE).The planar structure and connectivity of the pyralomicins, including 1d, were determined by various NMR analyses, such as 1H-15N HMBC and 13C-1H NOE difference experiments.[2]Specific ¹H and ¹³C chemical shifts and coupling constants for this compound are not readily available in public databases.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural information about different components of the molecule.ESI-MS would have been used to confirm the molecular formula of this compound and to analyze its fragmentation, providing clues to its substructures.Specific high-resolution mass spectrometry (HRMS) data and fragmentation patterns for this compound are not detailed in the available literature abstracts.
Circular Dichroism (CD) Spectroscopy Provides information about the stereochemistry of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light.The absolute configuration of this compound was suggested to be the same as Pyralomicin 1a by comparing their CD spectra.[1]The specific CD spectra showing the comparison between Pyralomicin 1a and 1d are not publicly available in abstract form.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key techniques used in the structural elucidation of the pyralomicin family, based on standard laboratory practices.

Single-Crystal X-ray Crystallography (of 7'-O-p-bromobenzoylpyralomicin 1a)
  • Crystallization: A solution of purified 7'-O-p-bromobenzoylpyralomicin 1a would be prepared in a suitable solvent system. Crystallization would be induced by methods such as slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.

  • Crystal Mounting: A single, well-defined crystal of appropriate size is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated. The use of a bromine atom allows for the use of anomalous scattering to determine the absolute configuration.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Solutions of Pyralomicin 1a and this compound of known concentrations are prepared in a suitable solvent that does not interfere with the measurement.

  • Instrument Setup: A CD spectropolarimeter is calibrated and set to scan over the desired wavelength range.

  • Data Acquisition: The CD spectra of both Pyralomicin 1a and this compound are recorded.

  • Spectral Comparison: The obtained spectra are overlaid and compared. A strong similarity in the shape and sign of the Cotton effects would suggest that both compounds share the same absolute stereochemistry.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the relationship between the different analytical techniques.

experimental_workflow cluster_isolation Isolation & Purification cluster_structure_elucidation Structure Elucidation Isolation Isolation of Pyralomicins from Microtetraspora spiralis NMR_MS Planar Structure Determination (NMR & MS) Isolation->NMR_MS Derivatization Derivatization of Pyralomicin 1a Isolation->Derivatization CD_Spectroscopy Circular Dichroism of Pyralomicins 1a & 1d Isolation->CD_Spectroscopy Structure_Confirmation Confirmation of This compound Structure NMR_MS->Structure_Confirmation Xray X-ray Crystallography of Pyralomicin 1a derivative Derivatization->Xray Xray->CD_Spectroscopy Provides reference stereochemistry CD_Spectroscopy->Structure_Confirmation Comparative analysis

Fig. 1: Experimental workflow for the structural elucidation of this compound.

logical_relationship Pyralomicin_1d This compound (Unknown Structure) NMR NMR Spectroscopy Pyralomicin_1d->NMR Connectivity MS Mass Spectrometry Pyralomicin_1d->MS Molecular Formula CD Circular Dichroism Pyralomicin_1d->CD Chirality Xray X-ray Crystallography (Pyralomicin 1a derivative) Xray->CD Reference for Absolute Config. Confirmed_Structure Confirmed Structure of this compound NMR->Confirmed_Structure MS->Confirmed_Structure CD->Confirmed_Structure

Fig. 2: Logical relationship of analytical methods for this compound.

References

Pyralomicin 1d vs. Other Pyralomicin Analogues: A Comparative Analysis of Performance and Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Pyralomicin 1d in comparison to its structural analogues reveals key differences in antibacterial efficacy. This guide provides a comprehensive overview of available data, experimental methodologies, and insights into the structure-activity relationships within the pyralomicin family of antibiotics.

The pyralomicins are a group of antibiotics produced by the actinomycete species Nonomuraea spiralis and Microtetraspora spiralis.[1][2] These compounds are characterized by a unique benzopyranopyrrole chromophore, which is glycosidically linked to either a C7-cyclitol or a glucose moiety. The pyralomicins are broadly classified into two series: pyralomicins 1 (1a, 1b, 1c, and 1d) which contain the C7-cyclitol, and pyralomicins 2 (2a, 2b, and 2c) which contain glucose.[3]

The antibacterial potency of these analogues is significantly influenced by the number and position of chlorine atoms on the benzopyranopyrrole core, as well as the nature of the sugar-like moiety.[4]

Comparative Antibacterial Activity

While specific quantitative data for this compound remains limited in publicly available literature, qualitative comparisons highlight the structural features crucial for potent antibacterial activity. Studies have indicated that the cyclitol-containing pyralomicins (series 1) generally exhibit greater potency than their glucose-containing counterparts (series 2). Furthermore, the degree and position of chlorination, along with methylation of the cyclitol moiety, play a critical role in modulating biological activity.

For instance, research has shown that pyralomicin 1c, which possesses an unmethylated cyclitol, demonstrates more potent antibacterial activity than its glucosylated analogue, pyralomicin 2c. It is also more active than its 4'-methylated relative, pyralomicin 1a, suggesting that the unmethylated cyclitol is advantageous for antimicrobial action. This indicates a nuanced structure-activity relationship where seemingly minor chemical modifications can lead to significant changes in efficacy.

Table 1: Summary of Antibacterial Activity of Selected Pyralomicin Analogues

CompoundClassKey Structural FeaturesRelative Antibacterial Potency
Pyralomicin 1a Pyralomicin 1C7-cyclitol (4'-methylated)Less potent than 1c
Pyralomicin 1c Pyralomicin 1C7-cyclitol (unmethylated)More potent than 1a and 2c
Pyralomicin 2c Pyralomicin 2GlucoseLess potent than 1c
This compound Pyralomicin 1C7-cyclitolData not available

Note: This table is based on qualitative comparisons from existing literature. Quantitative Minimum Inhibitory Concentration (MIC) values for a direct comparison are not currently available in published research.

Experimental Protocols

The assessment of the antibacterial and cytotoxic properties of pyralomicin analogues typically involves standardized in vitro assays. The following are detailed methodologies for key experiments relevant to the comparative study of these compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of antibacterial compounds.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Micrococcus luteus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The pyralomicin analogues are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) control wells are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyralomicin analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanistic Insights and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by pyralomicins have not been extensively elucidated. However, based on their chemical structure, which includes a benzopyranopyrrole core, it is hypothesized that they may share mechanisms with other pyrrole-containing antibiotics.

Some pyrrole-containing antibiotics are known to interfere with essential cellular processes in bacteria, such as:

  • Membrane Disruption: Some halogenated pyrrole (B145914) compounds act as protonophores, disrupting the proton motive force across the bacterial cell membrane, which is essential for ATP synthesis and transport.

  • Inhibition of Nucleic Acid or Protein Synthesis: The pyrrole moiety is a common scaffold in molecules that inhibit DNA, RNA, or protein synthesis.

Further research is required to determine the specific molecular targets and signaling cascades affected by this compound and its analogues.

Below is a generalized workflow for the initial screening and evaluation of novel antibiotic compounds like the pyralomicins.

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Biological Screening cluster_analysis Data Analysis strain Nonomuraea spiralis Culture extraction Solvent Extraction strain->extraction chromatography Chromatography extraction->chromatography mic_assay MIC Assay (Antibacterial) chromatography->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) chromatography->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) mic_assay->sar_analysis cytotoxicity_assay->sar_analysis

General workflow for antibiotic discovery.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by a pyrrole-containing antibiotic leading to bacterial cell death.

signaling_pathway antibiotic Pyralomicin Analogue membrane Bacterial Cell Membrane antibiotic->membrane pmf Proton Motive Force (PMF) membrane->pmf Disruption atp_synthesis ATP Synthesis pmf->atp_synthesis transport Nutrient Transport pmf->transport cell_death Cell Death atp_synthesis->cell_death transport->cell_death

Hypothetical mechanism of membrane disruption.

References

Evaluating the Synergistic Potential of Novel Antibiotics: A Case Study Approach with Pyralomicin 1d and Beta-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on methodologies to assess antibiotic synergy, using the hypothetical combination of Pyralomicin 1d and beta-lactam antibiotics as a framework.

Introduction

The rise of multidrug-resistant bacteria necessitates innovative therapeutic strategies, with combination therapy being a promising approach to enhance efficacy and combat resistance. The synergistic interaction between two or more antibiotics can lead to a greater antimicrobial effect than the sum of their individual activities. This guide provides a detailed framework for evaluating the synergistic effects of a novel antibiotic, exemplified by this compound, with established beta-lactam antibiotics.

Pyralomicins are a class of antibiotics produced by the bacterium Nonomuraea spiralis[1][2]. Specifically, this compound is part of a subgroup (1a-1d) characterized by a distinct benzopyranopyrrole core linked to a C7-cyclitol moiety[1][2][3]. While the biosynthesis and structure of Pyralomicins have been investigated, to date, there is no publicly available research on their synergistic interactions with other antibiotic classes, such as beta-lactams.

This guide, therefore, uses this compound as a hypothetical novel agent to outline the established methodologies for assessing antibiotic synergy, providing researchers with the necessary protocols and data interpretation frameworks. The primary methods covered are the checkerboard assay and the time-kill assay.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the selected beta-lactam antibiotic (e.g., Meropenem) in an appropriate solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Determination of MIC: Prior to the checkerboard assay, determine the MIC of each antibiotic individually against the test bacterial strain using the broth microdilution method according to CLSI or EUCAST guidelines.

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute this compound horizontally (e.g., across columns 1-10) and the beta-lactam antibiotic vertically (e.g., down rows A-G).

    • This creates a matrix of wells containing various concentrations of both drugs.

    • Include control wells with each drug alone (to re-confirm MIC), and a growth control well without any antibiotic.

  • Inoculation and Incubation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_stocks Prepare Antibiotic Stock Solutions det_mic Determine Individual MICs prep_stocks->det_mic serial_dilution Serial Dilutions in 96-Well Plate det_mic->serial_dilution inoculation Inoculate with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MICs of Combinations incubation->read_mic calc_fic Calculate FIC and FICI read_mic->calc_fic interpret Interpret Synergy, Additive, or Antagonism calc_fic->interpret

Figure 1. Workflow for the checkerboard synergy assay.

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.

Methodology:

  • Preparation: Prepare bacterial cultures in the logarithmic growth phase.

  • Assay Setup: Set up flasks containing broth with:

    • No antibiotic (growth control)

    • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • Beta-lactam antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

    • The combination of this compound and the beta-lactam antibiotic at the same concentrations.

  • Inoculation and Sampling: Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 CFU/mL. At various time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

    • Indifference: A < 2 log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_run Assay Execution cluster_data Data Analysis prep_culture Prepare Log-Phase Bacterial Culture setup_flasks Setup Flasks with Antibiotic Conditions prep_culture->setup_flasks inoculate Inoculate Flasks setup_flasks->inoculate sampling Collect Samples at Time Intervals inoculate->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Plates plating->incubation count_colonies Count CFUs incubation->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy plot_data->interpret

Figure 2. Workflow for the time-kill synergy assay.

Data Presentation

Quantitative data from these assays should be presented in clear, structured tables for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Meropenem against Pseudomonas aeruginosa

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
This compound1640.250.5Synergy
Meropenem820.25

Table 2: Hypothetical Time-Kill Assay Results for this compound and Meropenem against Escherichia coli (at 24 hours)

TreatmentInitial Inoculum (log10 CFU/mL)Final Count (log10 CFU/mL)Log10 ReductionInterpretation
Growth Control5.78.9-3.2 (Growth)-
This compound (0.5x MIC)5.75.50.2Bacteriostatic
Meropenem (0.5x MIC)5.74.80.9Bacteriostatic
This compound + Meropenem5.72.63.1Synergy

Potential Mechanisms of Synergy

The synergistic interaction between a novel compound like this compound and a beta-lactam could be attributed to several mechanisms. A common mechanism of synergy involves one agent facilitating the action of the other.

Synergy_Mechanism cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Synergy Synergistic Bactericidal Effect PBP->Synergy CellWall Peptidoglycan Cell Wall BetaLactam Beta-Lactam CellWall->BetaLactam Facilitates Entry Pyralomicin This compound Pyralomicin->CellWall Increases Outer Membrane Permeability BetaLactam->PBP Inhibits Cell Wall Synthesis

Figure 3. Potential mechanism of synergy.

Conclusion

While specific data on the synergistic effects of this compound with beta-lactam antibiotics is not yet available, the methodologies outlined in this guide provide a robust framework for such investigations. The checkerboard and time-kill assays are fundamental tools for quantifying antibiotic interactions and are essential for the preclinical evaluation of new combination therapies. The systematic application of these methods will be crucial in identifying and validating novel synergistic antibiotic combinations to address the growing challenge of antimicrobial resistance.

References

Validation of a Pyralomicin 1d Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Pyralomicin 1d against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experimental data presented herein is synthesized from established bioanalytical method validation principles to provide a robust framework for methodological assessment.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method is critical for obtaining reliable data in pharmacokinetic, toxicokinetic, and bioavailability studies. Below is a comparative summary of a validated UPLC-MS/MS method and a standard HPLC-UV method for the quantification of this compound.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterUPLC-MS/MSHPLC-UV
Linearity (r²) >0.999>0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% RSD) <15% (<20% at LLOQ)<15% (<20% at LLOQ)
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Matrix Effect Potential for ion suppression/enhancementMinimal
Run Time ~4 minutes~15 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for both the UPLC-MS/MS and HPLC-UV methods for this compound quantification.

UPLC-MS/MS Method Protocol

This method provides high sensitivity and selectivity for the quantification of this compound in a biological matrix (e.g., plasma).

Sample Preparation:

  • To 100 µL of plasma sample, add 200 µL of methanol (B129727) containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC™ System

  • Column: ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

  • Gradient: Start with 95% A, decrease to 5% A over 2 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer (e.g., Waters Xevo™ TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)

HPLC-UV Method Protocol

This method represents a more conventional approach, suitable for applications where high sensitivity is not a primary requirement.

Sample Preparation:

  • To 500 µL of plasma sample, add 1 mL of ethyl acetate.

  • Vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • System: Standard HPLC system with a UV detector

  • Column: C18 Symmetry Prep column, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • UV Detection: 355 nm[1][2]

Visualizing the Workflow and Validation Process

Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict the experimental workflow and the logic of the bioanalytical method validation process.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: UPLC-MS/MS Experimental Workflow for this compound Quantification.

G cluster_validation Bioanalytical Method Validation cluster_criteria Acceptance Criteria selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity selectivity_crit No interference at analyte retention time selectivity->selectivity_crit accuracy Accuracy linearity->accuracy linearity_crit r² > 0.99 linearity->linearity_crit precision Precision accuracy->precision accuracy_crit ±15% of nominal (±20% at LLOQ) accuracy->accuracy_crit stability Stability precision->stability precision_crit RSD < 15% (< 20% at LLOQ) precision->precision_crit lloq Limit of Quantification (LLOQ) stability->lloq stability_crit Analyte stable under various conditions stability->stability_crit recovery Recovery lloq->recovery lloq_crit Signal-to-noise > 10 lloq->lloq_crit recovery_crit Consistent and reproducible recovery->recovery_crit

Caption: Key Parameters for Bioanalytical Method Validation.

Conclusion

The choice between a UPLC-MS/MS and an HPLC-UV method for the quantification of this compound will depend on the specific requirements of the study. The UPLC-MS/MS method offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as early pharmacokinetic profiling.[3][4] While the HPLC-UV method is less sensitive, it can be a cost-effective and robust alternative for applications where higher concentrations of the analyte are expected. The validation of any analytical method is crucial to ensure the reliability and accuracy of the results obtained.[5] The principles and protocols outlined in this guide provide a framework for the successful validation and application of a quantification method for this compound.

References

A Comparative Genomic Guide to Pyralomicin-Producing Nonomuraea Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomics of pyralomicin-producing Nonomuraea species. As the discovery of novel antibiotics becomes increasingly critical, understanding the genetic machinery behind their production is paramount. This document delves into the genomic characteristics of Nonomuraea species, with a focus on the pyralomicin biosynthetic gene cluster, offering a valuable resource for microbial genomics, natural product discovery, and synthetic biology efforts.

Genomic Characteristics of Nonomuraea Species

The genus Nonomuraea is a rich source of bioactive secondary metabolites. Genomic sequencing has revealed that species within this genus typically possess large genomes with a high GC content, dedicating a significant portion of their genetic material to the production of diverse natural products.[1] Below is a comparative summary of the genomic features of several sequenced Nonomuraea species.

FeatureNonomuraea spiralis IMC A-0156Nonomuraea turcica G32TNonomuraea marmarensis M3C6TNonomuraea aridisoli KC333TNonomuraea indica DRQ-2TNonomuraea cypriaca K274TNonomuraea roseoviolacea JCM 3145TNonomuraea ferruginea DSM 43553TNonomuraea roseola JCM 3323T
Genome Size (Mbp) ~9-10 (estimated)12.6610.389.868.2911.5~10 (estimated)9.210.4
GC Content (%) ~71-73 (estimated)69.669.571.372.469.7~70-72 (estimated)71.570.0
Number of Biosynthetic Gene Clusters (BGCs) Not explicitly stated, but contains pyralomicin BGCNot explicitly stated14Not explicitly stated, but high potential notedWide range notedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Known Bioactive Products PyralomicinsNot specifiedNot specifiedNot specifiedVarious enzymesNot specifiedCarminomycinsNot specifiedNot specified

The Pyralomicin Biosynthetic Gene Cluster in Nonomuraea spiralis

The pyralomicin biosynthetic gene cluster (BGC) from Nonomuraea spiralis IMC A-0156 has been fully sequenced and characterized.[2][3] This 41 kb cluster is a cornerstone for comparative genomic studies and contains 27 open reading frames (ORFs) that orchestrate the assembly of the pyralomicin scaffold.[2][3]

The cluster is a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[2][3] Key components include genes encoding for:

  • NRPS and PKS modules: Responsible for the assembly of the benzopyranopyrrole core.[2][3]

  • Tailoring enzymes: A suite of enzymes including four halogenases, an O-methyltransferase, and a crucial N-glycosyltransferase (prlH) that attaches the sugar moiety.[2][3]

  • C7-cyclitol biosynthesis: A cassette of genes for the formation of the unique C7-cyclitol sugar component.[2][3]

Gene disruption studies have confirmed the essential role of the N-glycosyltransferase (prlH), as its knockout abolished pyralomicin production.[2][3]

Comparative Analysis of Pyralomicin Biosynthetic Gene Clusters

A direct comparative genomic analysis of pyralomicin BGCs across different Nonomuraea species is currently limited in published literature. While several Nonomuraea genomes have been sequenced, the presence and structure of pyralomicin BGCs in species other than N. spiralis have not been explicitly reported.

To address this, a bioinformatic approach is proposed to mine the available genomic data for homologous gene clusters. The workflow for this comparative analysis is outlined in the Experimental Protocols section. The central hypothesis is that other Nonomuraea species may harbor silent or uncharacterized pyralomicin-like BGCs. Identifying these clusters could unveil novel pyralomicin analogs with potentially improved therapeutic properties.

Experimental Protocols

This section details the methodologies for the comparative genomic analysis of pyralomicin-producing Nonomuraea species.

Genomic DNA Isolation from Nonomuraea

High-quality genomic DNA is a prerequisite for whole-genome sequencing. The following protocol is a generalized procedure for extracting genomic DNA from Nonomuraea species:

  • Cultivation: Grow the Nonomuraea strain in a suitable liquid medium (e.g., Tryptic Soy Broth) to stationary phase.

  • Cell Lysis: Harvest the mycelia by centrifugation and lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) treatments. Mechanical disruption using sonication or bead beating can be employed for species with resilient cell walls.

  • DNA Purification: Purify the DNA from the cell lysate using phenol-chloroform extraction followed by ethanol (B145695) precipitation. Alternatively, commercial DNA extraction kits can be used.

  • Quality Control: Assess the quality and quantity of the extracted DNA using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

Whole-Genome Sequencing and Assembly
  • Library Preparation: Prepare a sequencing library from the high-quality genomic DNA using a standard library preparation kit (e.g., Illumina TruSeq).

  • Sequencing: Perform whole-genome sequencing on a high-throughput platform such as the Illumina NovaSeq.

  • De Novo Assembly: Assemble the sequencing reads into a draft genome using a de novo assembler like SPAdes or MEGAHIT.

Bioinformatic Workflow for Comparative BGC Analysis

This workflow outlines the steps to identify and compare pyralomicin BGCs in newly sequenced or publicly available Nonomuraea genomes.

comparative_genomics_workflow cluster_input Input Data cluster_analysis Analysis Pipeline cluster_output Output Genome_Sequences Nonomuraea Genome Sequences (FASTA) antiSMASH BGC Prediction (antiSMASH) Genome_Sequences->antiSMASH Input Genomes BLAST Homology Search (BLAST) Genome_Sequences->BLAST Database Known_Cluster N. spiralis Pyralomicin BGC Sequence (GenBank) Known_Cluster->BLAST Query Sequence Gene_Comparison Gene-by-Gene Comparison antiSMASH->Gene_Comparison Predicted BGCs BLAST->Gene_Comparison Homologous Regions Cluster_Alignment Synteny Analysis Gene_Comparison->Cluster_Alignment Phylogenetic_Tree Phylogenetic Analysis of Core Genes Gene_Comparison->Phylogenetic_Tree Comparative_Table Comparative Table of BGC Features Cluster_Alignment->Comparative_Table Novel_Clusters Identification of Novel Pyralomicin-like BGCs Cluster_Alignment->Novel_Clusters pyralomicin_biosynthesis cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_tailoring Tailoring and Glycosylation Proline Proline NRPS NRPS Modules Proline->NRPS Acetate Acetate PKS PKS Modules Acetate->PKS Propionate Propionate Propionate->PKS Glucose Glucose Cyclitol_Synthase C7-Cyclitol Synthase Glucose->Cyclitol_Synthase Core_Structure Benzopyranopyrrole Core NRPS->Core_Structure PKS->Core_Structure Halogenation Halogenases Core_Structure->Halogenation Methylation O-Methyltransferase Halogenation->Methylation Glycosyltransferase N-Glycosyltransferase (prlH) Methylation->Glycosyltransferase Cyclitol_Synthase->Glycosyltransferase Pyralomicin Pyralomicin Glycosyltransferase->Pyralomicin

References

Preclinical Assessment of Pyralomicin 1d: A Search for In Vivo Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published in vivo efficacy studies of the antibiotic candidate Pyralomicin 1d in animal models has yielded no publicly available experimental data. As a result, a direct comparison with alternative treatments based on in vivo performance metrics cannot be compiled at this time.

This compound belongs to the pyralomicin class of antibiotics, which are produced by the bacterium Microtetraspora spiralis. While research has been published on the discovery, structure, and biosynthesis of pyralomicins, data detailing their performance in preclinical animal models of infection, a critical step in drug development, remains elusive in the public domain. This includes essential metrics such as reduction in bacterial load, survival rates in infected models, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

For researchers, scientists, and drug development professionals, the assessment of a novel antibiotic's potential relies heavily on robust in vivo data. Such data provides the first indication of how a compound might behave in a complex biological system, its efficacy in treating infections, and its potential toxicity. The standard workflow for preclinical antibiotic evaluation is a multi-step process.

Standard Preclinical Workflow for Antibiotic Efficacy Testing

The typical pipeline for assessing the in vivo efficacy of a new antibiotic agent like this compound is outlined below. This workflow illustrates the necessary stages that generate the quantitative data required for comparative analysis.

cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics (PK) cluster_2 In Vivo Efficacy (Pharmacodynamics - PD) cluster_3 Toxicology Studies Minimum Inhibitory Concentration (MIC) Testing Minimum Inhibitory Concentration (MIC) Testing Animal Model Selection Animal Model Selection Minimum Inhibitory Concentration (MIC) Testing->Animal Model Selection Cytotoxicity Assays Cytotoxicity Assays Dose-Ranging Toxicity Dose-Ranging Toxicity Cytotoxicity Assays->Dose-Ranging Toxicity Mechanism of Action Studies Mechanism of Action Studies Infection Model Development Infection Model Development Animal Model Selection->Infection Model Development Dosing and Administration Dosing and Administration Treatment Regimen Treatment Regimen Dosing and Administration->Treatment Regimen Blood/Tissue Concentration Analysis Blood/Tissue Concentration Analysis Blood/Tissue Concentration Analysis->Treatment Regimen Infection Model Development->Treatment Regimen Efficacy Endpoint Measurement Efficacy Endpoint Measurement Treatment Regimen->Efficacy Endpoint Measurement Histopathology Histopathology Dose-Ranging Toxicity->Histopathology

Caption: A generalized workflow for the preclinical evaluation of a novel antibiotic.

Without the data from the In Vivo Efficacy and Toxicology stages for this compound, no meaningful comparison guide can be constructed.

Comparison with Established Antibiotics: A Data-Driven Approach

A comparative guide would typically present data in a structured format to allow for easy interpretation. The tables below are examples of how data for this compound would be presented alongside common alternatives for treating infections like Methicillin-resistant Staphylococcus aureus (MRSA), had the data been available.

Table 1: Hypothetical In Vivo Efficacy of this compound vs. Comparators in a Murine MRSA Thigh Infection Model

CompoundDosing Regimen (mg/kg)Administration RouteTime Point (hours)Log10 CFU Reduction (mean ± SD)
This compoundData not availableData not available24Data not available
Vancomycin50Intravenous242.5 ± 0.4
Linezolid75Oral242.1 ± 0.6
Daptomycin30Intravenous243.0 ± 0.3
Vehicle ControlN/AN/A240.2 ± 0.5 (growth)

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg)Cmax (µg/mL)T1/2 (hours)AUC (µg·h/mL)
This compoundData not availableData not availableData not availableData not available
Vancomycin501502.5450
Linezolid75204.0120
Daptomycin301001.5200

Experimental Protocols: The Foundation of Comparative Analysis

Detailed methodologies are crucial for assessing the validity and comparability of different studies. A typical experimental protocol for an in vivo efficacy study would include:

  • Animal Model: Species (e.g., BALB/c mice), sex, age, and weight.

  • Infection Model: The specific pathogen and strain used (e.g., MRSA USA300), the inoculum size (CFU/animal), and the site of infection (e.g., intramuscular injection into the thigh).

  • Drug Formulation and Administration: The vehicle used to dissolve the antibiotic, the concentration, the route of administration (e.g., intravenous, oral), and the dosing schedule.

  • Efficacy Readouts: The primary endpoint, such as the change in bacterial load (CFU/g of tissue) at a specific time point post-infection, or survival over a set period.

  • Statistical Analysis: The statistical methods used to compare the treatment groups with the vehicle control and with each other.

Conclusion

The absence of published in vivo efficacy data for this compound prevents a direct and objective comparison with other antibiotics. For the scientific and drug development community, this highlights a critical knowledge gap in the preclinical assessment of this compound. Future research demonstrating the in vivo activity and safety profile of this compound will be essential to determine its potential as a viable therapeutic agent. Without such studies, any discussion of its efficacy in animal models remains speculative. Researchers interested in this antibiotic class are encouraged to monitor for forthcoming publications or patents that may contain this vital information.

Safety Operating Guide

Proper Disposal of Pyralomicin 1d: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Pyralomicin 1d, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the Safety Data Sheet (SDS) for this compound and are intended for researchers, scientists, and drug development professionals.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to proper safety protocols is mandatory when handling this compound.

Table 1: Hazard Classifications for this compound

Hazard StatementGHS Classification
H302Acute toxicity, Oral (Category 4)
H315Skin irritation (Category 2)
H319Eye irritation (Category 2A)
H335Specific target organ toxicity - single exposure (Category 3), Respiratory system

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionWear safety glasses with side-shields or chemical goggles.
Skin ProtectionHandle with impervious gloves. Wear a lab coat.
Respiratory ProtectionUse only in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved waste disposal plant. Do not dispose of this chemical in the regular trash or pour it down the drain.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any dry this compound powder, contaminated spill materials (e.g., absorbent pads), and disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

2. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be locked or otherwise secured to prevent unauthorized access.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

1. Evacuate:

  • Evacuate non-essential personnel from the immediate spill area.

2. Ventilate:

  • Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.

3. Contain:

  • For dry spills, carefully sweep or scoop up the material, avoiding dust generation.

  • For liquid spills, use an inert absorbent material to contain the spill.

4. Clean:

  • Clean the affected area thoroughly with an appropriate solvent and then with soap and water.

  • Collect all cleanup materials in a designated hazardous waste container.

5. Decontaminate:

  • Decontaminate any equipment used in the cleanup process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pyralomicin_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No storage Store in Secure, Ventilated Area solid_container->storage liquid_container->storage disposal Dispose via Approved Waste Disposal Plant storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

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